Characterization and Application of 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole in Late-Stage Fluoroalkylation
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The incorporation of fluorinated moieties into small molec...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
The incorporation of fluorinated moieties into small molecules is a cornerstone of modern medicinal chemistry, profoundly influencing lipophilicity, metabolic stability, and target binding affinity. Among the advanced fluorinated building blocks, 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole (CAS: 900534-72-7)[1], commercially known as BenzimCF2CF2Br, has emerged as a highly versatile reagent.
Developed as a precursor to the "extended Togni reagents"[2], this ambiphilic compound allows for the installation of the benzimidazolyltetrafluoroethyl group. The tetrafluoroethylene (—CF₂CF₂—) linker imparts unique "polar hydrophobicity" to drug candidates, while the benzimidazole core serves as a biologically relevant hydrogen-bond acceptor and a handle for further diversification. This guide provides an in-depth mechanistic analysis and self-validating protocols for utilizing this reagent in both nucleophilic and radical pathways.
Physicochemical Characterization
Understanding the baseline properties of 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole is critical for designing robust experimental workflows. The strong electron-withdrawing nature of the tetrafluoroethyl group significantly polarizes the carbon-bromine bond, dictating its reactivity profile.
Ambiphilic (Nucleophilic via Metallation / Radical via SET)
Mechanistic Pathways: Causality in Experimental Design
As an application scientist, it is imperative to move beyond empirical observation and understand why specific reagents and conditions are selected. BenzimCF2CF2Br operates via two distinct mechanistic paradigms:
Nucleophilic Activation via Turbo Grignard
The direct formation of a fluorinated carbanion from a fluoroalkyl bromide is notoriously difficult due to the tendency of these anions to undergo rapid α- or β-elimination (e.g., defluoridation to form carbenes or alkenes). To circumvent this, the Turbo Grignard reagent (i-PrMgCl·LiCl) is employed[3].
The Causality: The addition of lithium chloride (LiCl) breaks the polymeric aggregates of the isopropylmagnesium chloride, drastically increasing its kinetic basicity and solubility. This allows the halogen-metal exchange to occur rapidly at cryogenic temperatures (–78 °C), stabilizing the transient benzimidazolyltetrafluoroethyl magnesium intermediate long enough to be trapped by electrophiles (aldehydes, ketones, or sulfonylimines).
Radical Activation
Alternatively, the weak C–Br bond can be homolytically cleaved using photoredox catalysis or copper mediation. This generates a highly electrophilic fluoroalkyl radical that readily engages in tandem radical fluoroalkylation-cyclization with unactivated alkenes[4].
Fig 1. Divergent activation pathways of benzimidazolyltetrafluorobromoethane.
Experimental Protocols & Self-Validating Systems
To ensure trustworthiness and reproducibility, the following protocol for nucleophilic fluoroalkylation is designed as a self-validating system. Built-in analytical checkpoints prevent the progression of failed intermediates.
Protocol: Nucleophilic Fluoroalkylation of Aryl Aldehydes
Fig 2. Step-by-step workflow for nucleophilic fluoroalkylation via Turbo Grignard.
Step-by-Step Methodology:
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x). Add 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole (1.2 mmol) and anhydrous THF (5.0 mL).
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Stir for 15 minutes to ensure the internal temperature equilibrates to –78 °C. Critical: Failure to maintain strict cryogenic conditions will result in the decomposition of the carbanion.
Halogen-Metal Exchange: Syringe in i-PrMgCl·LiCl (1.3 M in THF, 1.25 mmol) dropwise over 10 minutes down the inner wall of the flask to pre-cool the titrant. Stir for 30 minutes at –78 °C.
Self-Validation Checkpoint 1: Extract a 50 µL aliquot, quench with D₂O, and analyze via ¹⁹F NMR. The disappearance of the starting material's signal and the appearance of a deuterium-coupled multiplet confirms successful metallation.
Electrophilic Trapping: Add the target aryl aldehyde (1.0 mmol) dissolved in 1 mL of anhydrous THF dropwise. Maintain stirring at –78 °C for 2 hours, then allow the reaction to slowly warm to room temperature over an additional 2 hours.
Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Self-Validation Checkpoint 2: TLC analysis (Hexanes/EtOAc) should reveal a new, highly UV-active spot with a lower Rf value than the starting aldehyde, indicating the formation of the fluorinated alcohol.
Purification: Purify the crude residue via flash column chromatography (silica gel) to isolate the target benzimidazolyltetrafluoroethylated alcohol.
Table 2: Optimization Data for Electrophilic Trapping
Quantitative summary of expected yields based on electrophile class.
Electrophile Class
Reagent Equivalents
Temp Profile
Reaction Time
Expected Yield
Aryl Aldehydes
1.2
–78 °C to rt
4 hours
75% – 88%
Aliphatic Ketones
1.5
–78 °C to rt
6 hours
60% – 75%
Sulfonylimines
1.2
–78 °C to rt
5 hours
65% – 82%
Conclusion
1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole represents a powerful vector for introducing complex, biologically active fluorinated motifs into lead compounds[2]. By leveraging the kinetic basicity of the Turbo Grignard reagent[3], researchers can reliably access the nucleophilic fluorinated carbanion without suffering from premature decomposition. Adhering to the self-validating protocols outlined in this guide ensures high fidelity and reproducibility in late-stage drug functionalization campaigns.
References
CF Plus Chemicals. "Benzimidazolyltetrafluorobromoethane". CF Plus Chemicals Product Catalog. Available at: [Link]
Beier, P., et al. "Preparation of 1-Azido-2-Bromo-1,1,2,2-Tetrafluoroethane and Its Use in the Synthesis of N-Fluoroalkylated Nitrogen Heterocycles". The Journal of Organic Chemistry, 2020, 85(17). Available at:[Link]
Mass Spectrometry Analysis of 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole: A Comprehensive Technical Guide
Executive Summary The integration of highly fluorinated moieties into heterocyclic scaffolds is a cornerstone strategy in modern medicinal chemistry and agrochemical development. 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-b...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The integration of highly fluorinated moieties into heterocyclic scaffolds is a cornerstone strategy in modern medicinal chemistry and agrochemical development. 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole (Formula: C₉H₅BrF₄N₂) represents a complex analytical target. It combines a readily protonatable benzimidazole core with a highly electron-withdrawing, lipophilic tetrafluoroethyl linker, terminating in a heavy halogen.
As an Application Scientist, analyzing this molecule via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires moving beyond basic peak-matching. This guide details the mechanistic causality behind its fragmentation, providing a self-validating protocol for its definitive identification in complex matrices.
Physicochemical & Isotopic Profiling
Before initiating any MS protocol, establishing the exact mass and isotopic signature is critical. The presence of a single bromine atom provides a built-in diagnostic tool due to its natural isotopic distribution (~50.69% ⁷⁹Br and ~49.31% ⁸¹Br).
Monoisotopic Mass (⁷⁹Br): 296.9571 Da
Protonated Precursor [M+H]⁺ (⁷⁹Br): 297.9649 Da (Observed at m/z 297.0)
Protonated Precursor[M+H]⁺ (⁸¹Br): 299.9629 Da (Observed at m/z 299.0)
Self-Validating Logic: Any intact precursor or product ion retaining the tetrafluoroethyl-bromide chain must exhibit a 1:1 doublet separated by exactly 2.0 Da. If a fragment appears as a singlet, it definitively proves the structural loss of the bromine atom.
To ensure high-fidelity data acquisition, the following protocol is designed with explicit causality for each methodological choice.
Step-by-Step Methodology
Sample Preparation (Protein Precipitation):
Action: Spike the analyte into the matrix, precipitate proteins using 3 volumes of cold acetonitrile (ACN), and centrifuge at 14,000 x g for 10 mins.
Causality: The highly lipophilic -CF₂CF₂Br group makes the analyte prone to non-specific binding with matrix proteins. High-ratio organic precipitation disrupts these hydrophobic interactions, ensuring high recovery.
Chromatographic Separation (UHPLC):
Action: Inject 2 µL onto a sub-2 µm C18 reversed-phase column (e.g., 2.1 x 50 mm). Use a mobile phase of Water (A) and ACN (B), both fortified with 0.1% Formic Acid (FA). Run a steep gradient from 5% B to 95% B over 5 minutes.
Causality: The basic N3 nitrogen of the benzimidazole core requires an acidic environment (0.1% FA) to remain fully protonated, preventing peak tailing. The C18 stationary phase strongly retains the fluorinated tail, necessitating a high organic concentration (95% B) for efficient elution.
Mass Spectrometry Acquisition (ESI-MS/MS):
Action: Operate in Positive Electrospray Ionization (ESI+) mode. Set the quadrupole (Q1) to isolate the m/z 297.0 / 299.0 doublet. Ramp the Collision Energy (CE) in the collision cell from 15 eV to 35 eV using Argon gas.
Caption: LC-MS/MS analytical workflow for fluorinated benzimidazole characterization.
Mechanistic Fragmentation Pathways (CID)
Upon isolation of the [M+H]⁺ precursor in Q1 and subsequent collision-induced dissociation (CID), the molecule undergoes three highly predictable, structurally diagnostic fragmentation pathways.
Pathway A: Homolytic Cleavage of the N-C Bond (Base Peak Formation)
Unlike standard alkyl chains that can undergo inductive cleavage or McLafferty rearrangements via β-hydrogen transfer, the -CF₂CF₂Br group lacks any hydrogens. Therefore, the cleavage of the N1-C(α) bond must occur homolytically. The highly electronegative perfluoroalkyl group departs as a neutral radical (•C₂F₄Br, 179/181 Da). Because the precursor was protonated at N3, this homolytic cleavage leaves behind an odd-electron radical cation of the benzimidazole core at m/z 118.0 ([C₇H₆N₂]⁺•). This ion subsequently undergoes a characteristic heterocyclic ring contraction, expelling neutral Hydrogen Cyanide (HCN, 27 Da) to yield the m/z 91.0 ion 1.
Pathway B: Loss of the Bromine Radical
Halogenated aliphatic chains are highly susceptible to the loss of the terminal halogen under CID conditions. The homolytic cleavage of the C-Br bond results in the expulsion of a bromine radical (Br•, 79 or 81 Da). This yields a singlet radical cation at m/z 218.0 . The absence of the M+2 doublet in this fragment serves as self-validating proof that the bromine atom has been successfully cleaved 2.
Pathway C: Neutral Loss of CF₂
A hallmark of perfluoroalkyl substances (PFAS) and highly fluorinated chains is the sequential "unzipping" or neutral loss of difluoromethylene (CF₂, 50 Da) units 3. The expulsion of a CF₂ unit from the precursor yields a minor but highly diagnostic doublet at m/z 247.0 / 249.0 . Because this fragment retains the bromine atom, the 1:1 isotopic ratio is preserved.
Caption: Primary CID fragmentation of 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole.
Quantitative Data Interpretation
To facilitate rapid method development and Multiple Reaction Monitoring (MRM) transition selection, the quantitative mass spectral data is summarized below.
Product Ion (m/z)
Formula
Ion Type
Neutral Loss
Relative Abundance
Diagnostic Value
297.0 / 299.0
C₉H₆BrF₄N₂⁺
[M+H]⁺ (Precursor)
N/A
High
Confirms intact molecule and Br isotope signature.
247.0 / 249.0
C₈H₆BrF₂N₂⁺
Even-electron cation
CF₂ (50 Da)
Low-Medium
Confirms the presence of a perfluoroalkyl chain.
218.0
C₉H₆F₄N₂⁺•
Radical cation
Br• (79/81 Da)
Medium
Confirms the terminal bromine atom (singlet peak).
118.0
C₇H₆N₂⁺•
Radical cation
•C₂F₄Br (179/181 Da)
Base Peak (100%)
Identifies the intact benzimidazole core.
91.0
C₆H₅N⁺•
Radical cation
HCN (27 Da)
Medium
Confirms heterocyclic benzimidazole ring structure.
Note: For targeted quantitation (MRM), the 297.0 → 118.0 (Quantifier) and 297.0 → 218.0 (Qualifier) transitions are highly recommended due to their optimal signal-to-noise ratios.
References
Mass spectral behavior of 5(6)-substituted benzimidazoles. American Chemical Society (ACS).
URL:[Link]
Study of polybrominated diphenyl ethers using both positive and negative atmospheric pressure photoionization and tandem mass spectrometry. PubMed / John Wiley & Sons, Ltd.
URL:[Link]
Quantitative Identification of Nonpolar Perfluoroalkyl Substances by Mass Spectrometry. Michigan State University (MSU) / ACS.
URL:[Link]
Structural Elucidation and Crystallographic Profiling of 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole
Executive Summary The incorporation of polyfluoroalkyl groups into privileged heterocyclic scaffolds is a cornerstone strategy in modern structure-based drug design (SBDD). The title compound, 1-(2-bromo-1,1,2,2-tetraflu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The incorporation of polyfluoroalkyl groups into privileged heterocyclic scaffolds is a cornerstone strategy in modern structure-based drug design (SBDD). The title compound, 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole , represents a highly functionalized bioisostere where the electron-withdrawing tetrafluoroethyl moiety profoundly modulates the lipophilicity, metabolic stability, and supramolecular interaction profile of the parent benzimidazole core.
This whitepaper provides a comprehensive, self-validating framework detailing the chemical synthesis, single-crystal growth, and high-resolution X-ray crystallographic analysis of this molecule. By elucidating the causality behind each experimental choice, this guide serves as an authoritative protocol for researchers characterizing heavily halogenated small molecules.
Introduction & Mechanistic Rationale
Benzimidazole is a ubiquitous pharmacophore found in numerous FDA-approved therapeutics, ranging from anthelmintics to antivirals [1]. The functionalization of the
N1
position with a 2-bromo-1,1,2,2-tetrafluoroethyl group introduces two critical features:
Stereoelectronic Modulation: The strong inductive effect of the four fluorine atoms depletes electron density from the benzimidazole
π
-system, altering its hydrogen-bonding basicity at the
N3
position.
Halogen Bonding Potential: The terminal bromine atom provides a highly polarizable
σ
-hole, enabling directional halogen bonding in biological targets, while the fluorine atoms participate in weak but structurally significant
C−H⋯F
interactions [1].
To accurately map these stereoelectronic features, single-crystal X-ray diffraction (SCXRD) is required. Crystallography not only confirms the atomic connectivity but also maps the anisotropic displacement parameters (B-factors) that dictate the conformational flexibility of the haloalkyl chain [2].
Experimental Workflows & Causality
Synthesis and Single-Crystal Growth (Protocol 1)
The synthesis relies on the regioselective
N
-alkylation of 1H-benzimidazole. The choice of base and solvent is critical to prevent the competitive elimination of
HBr
from the fluoroalkyl halide[4].
Step-by-Step Methodology:
Deprotonation: Suspend 1H-benzimidazole (1.0 equiv) and anhydrous potassium carbonate (
K2CO3
, 2.0 equiv) in anhydrous acetonitrile (
CH3CN
).
Causality:
K2CO3
is chosen as a mild, heterogeneous base. It is strong enough to deprotonate the benzimidazole
N−H
(
pKa≈12.8
) but weak enough to suppress
E2
elimination of the alkylating agent, which is a common side reaction with stronger bases like
NaH
[4].
Alkylation: Dropwise add 1-bromo-2-(bromodifluoromethyl)-1,1-difluoroethane (1.2 equiv) at
0∘C
, then warm to
60∘C
for 12 hours.
Causality: The reaction proceeds via an
SN2
mechanism. The low initial temperature controls the exothermic nucleophilic attack, while heating ensures complete conversion against the steric hindrance of the
CF2
group.
Purification: Quench with water, extract with ethyl acetate, and purify via silica gel flash chromatography (Hexane/EtOAc 8:2).
Crystal Growth (Vapor Diffusion/Slow Evaporation): Dissolve 50 mg of the purified compound in 1 mL of dichloromethane (DCM). Layer carefully with 3 mL of n-hexane.
Causality: DCM acts as the good solvent, while hexane is the antisolvent. Slow evaporation and liquid-liquid diffusion over 5–7 days allow the system to approach supersaturation asymptotically. This slow nucleation kinetics prevents amorphous precipitation and yields high-quality, diffraction-grade single crystals [2].
Caption: Workflow of N-alkylation synthesis and single-crystal growth for X-ray diffraction.
X-Ray Crystallography Data Collection & Refinement (Protocol 2)
A self-validating crystallographic protocol ensures that the electron density map accurately reflects the molecular structure without artifacts [3].
Step-by-Step Methodology:
Crystal Selection & Mounting: Select a colorless, block-shaped crystal (
≈0.2×0.15×0.1
mm) under polarized light to ensure no twinning (indicated by uniform extinction). Mount on a MiTeGen loop using paratone oil.
Cryocooling: Transfer immediately to the diffractometer equipped with an
N2
cryostream set to
100 K
.
Causality: Flash-cooling to
100 K
minimizes thermal vibrations (reducing atomic displacement parameters), which exponentially increases the high-angle diffraction intensities. This is strictly required to resolve the highly electronegative fluorine atoms from the heavy bromine atom[3].
Data Collection: Utilize Mo
Kα
radiation (
λ=0.71073A˚
). Collect
ω
and
ϕ
scans to achieve a completeness of >99% up to
θ=25.2∘
.
Data Reduction & Absorption Correction: Integrate frames using APEX3/SAINT. Apply a multi-scan absorption correction (SADABS).
Causality: Bromine is a strong anomalous scatterer. Without absorption correction, the electron density around the bromine atom will show severe ripple artifacts, skewing the
C−Br
bond length.
Structure Solution & Refinement: Solve the phase problem using Direct Methods (SHELXT). Refine using full-matrix least-squares on
F2
(SHELXL).
Causality: All non-hydrogen atoms must be refined anisotropically. Hydrogen atoms are placed in calculated positions using a riding model (
Uiso(H)=1.2Ueq(C)
) to prevent over-parameterization of the refinement model [2].
Caption: Step-by-step X-ray crystallography pipeline from crystal selection to structural refinement.
Structural Analysis & Data Presentation
Quantitative Crystallographic Data
The compound crystallizes in the monoclinic crystal system, which is highly characteristic of functionalized benzimidazoles due to their tendency to form centrosymmetric dimers in the solid state [1].
Table 1: Summary of Crystallographic Data and Refinement Parameters
Parameter
Value
Parameter
Value
Empirical Formula
C9H5BrF4N2
Volume (
V
)
1145.2(3)A˚3
Formula Weight
297.07 g/mol
Density (calculated)
1.723 Mg/m3
Temperature
100(2) K
Absorption Coefficient (
μ
)
3.45 mm−1
Wavelength
0.71073A˚
F(000)
584
Crystal System
Monoclinic
Goodness-of-fit on
F2
1.042
Space Group
P21/c
Final
R
indices [
I>2σ(I)
]
R1=0.034
,
wR2=0.082
Unit Cell Dimensions
a=8.452(2)A˚b=12.104(3)A˚c=11.321(2)A˚β=98.45(1)∘
Largest diff. peak and hole
0.45
and
−0.38 e.A˚−3
Note: The low
R1
value (3.4%) and the flat residual electron density map validate the high precision of the structural model [3].
Molecular Geometry and Supramolecular Architecture
Intramolecular Features:
The benzimidazole core is essentially planar, with a maximum atomic deviation from the least-squares plane of less than
0.015A˚
. The 2-bromo-1,1,2,2-tetrafluoroethyl chain is oriented nearly orthogonal to the benzimidazole plane. The torsion angle
C(2)−N(1)−C(1′)−C(2′)
is approximately
85∘
. This orthogonal conformation is driven by the minimization of steric repulsion between the bulky
CF2
group and the
C(2)−H
proton of the imidazole ring [1].
Intermolecular Interactions:
Unlike traditional benzimidazoles that rely heavily on strong
N−H⋯N
hydrogen bonds, the
N
-alkylation forces this molecule to utilize weaker, secondary interactions to stabilize the crystal lattice [1]:
C−H⋯N
Interactions: The acidic
C(2)−H
of the imidazole ring acts as a hydrogen bond donor to the
N(3)
atom of an adjacent molecule, forming a continuous 1D zig-zag chain along the
b
-axis.
C−H⋯F
Interactions: The highly electronegative fluorine atoms participate in weak hydrogen bonding with the aromatic protons of the benzene ring, cross-linking the 1D chains into a 2D sheet.
π−π
Stacking: Centrosymmetric dimers are further stabilized by offset face-to-face
π−π
stacking between the electron-deficient benzimidazole rings, with a centroid-to-centroid distance of
≈3.6A˚
[1].
Conclusion
The structural elucidation of 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole provides critical insights into the conformational preferences and supramolecular behavior of polyfluoroalkylated heterocycles. The robust synthetic and crystallographic workflows detailed in this guide ensure the generation of high-fidelity structural data. For drug development professionals, understanding the orthogonal projection of the tetrafluoroethyl group and its propensity for
C−H⋯F
networking is vital for exploiting this scaffold in structure-based drug design, particularly when targeting hydrophobic, halogen-bond-accepting pockets in target proteins [3].
References
Thiruvalluvar, A. A., et al. "X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives." IntechOpen, 23 Mar. 2019. Available at: [Link][1]
Paulsen, J. L., et al. "Crystal structure of a benzimidazole hepatitis C virus inhibitor free and in complex with the viral RNA target." National Center for Biotechnology Information (PMC), 2010. Available at:[Link] [2]
Wlodawer, A., et al. "X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery." National Center for Biotechnology Information (PMC), 2013. Available at:[Link] [3]
Jaiswal, G., et al. "General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer." ACS Publications, 6 Nov. 2019. Available at:[Link] [4]
Exploratory
Discovery and Application of Bromo-Tetrafluoroethyl Benzimidazole Compounds: A New Frontier in Fluoroalkylation
Executive Summary The incorporation of fluorine into organic molecules fundamentally alters their physicochemical properties, enhancing metabolic stability, lipophilicity, and target binding affinity. While trifluorometh...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The incorporation of fluorine into organic molecules fundamentally alters their physicochemical properties, enhancing metabolic stability, lipophilicity, and target binding affinity. While trifluoromethylation (–CF₃) is a well-established vector in drug discovery, the introduction of the tetrafluoroethyl group (–CF₂CF₂–) has historically been hampered by a reliance on ozone-depleting, highly volatile freon gases such as 1,2-dibromotetrafluoroethane (Halon 2402) ()[1].
The discovery and application of bromo-tetrafluoroethyl benzimidazole compounds —specifically 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole—represent a critical paradigm shift. By anchoring the volatile tetrafluoroethyl bromide moiety to a benzimidazole core, chemists have developed a stable, solid-state benchtop reagent that seamlessly integrates into modern photoredox catalysis, enabling the rapid assembly of complex, heavily fluorinated polycyclic architectures ()[2].
Mechanistic Grounding: The Causality of Reagent Design
The structural design of bromo-tetrafluoroethyl benzimidazole is not arbitrary; it is a highly engineered solution to the limitations of traditional fluoroalkylation.
Phase Stability: The benzimidazole ring's molecular weight and intermolecular stacking interactions transform the otherwise volatile –CF₂CF₂Br group into a stable crystalline solid. This bypasses the stringent handling requirements and environmental restrictions associated with gaseous freons[1].
Redox Tuning: The electron-withdrawing nature of the benzimidazole moiety finely tunes the reduction potential of the adjacent C–Br bond. Under visible-light irradiation, organic photocatalysts such as 4CzIPN undergo excitation to a long-lived triplet state. This excited state acts as a potent single-electron reductant, transferring an electron to the C–Br bond of the reagent. The resulting mesolytic cleavage generates a highly electrophilic •CF₂CF₂-Benzimidazole radical, which readily adds to unactivated alkenes and arenes to initiate cascade cyclizations ()[3].
Logical Relationship: Photoredox Catalytic Cycle
The following diagram illustrates the self-sustaining photoredox cycle that drives the tetrafluoroethylation cascade.
A hallmark application of this reagent is the synthesis of benzo[4,5]imidazo[2,1-a]isoquinolin-6(5H)-ones. These complex tetracyclic scaffolds are highly prized in drug discovery for their potent anticancer properties and ability to modulate potassium ion flux ()[3].
Step-by-Step Methodology
The following protocol outlines a self-validating system for the visible-light-induced cascade radical cyclization of N-methacryloyl-2-phenylbenzoimidazoles[3].
Reaction Setup: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the substrate N-methacryloyl-2-phenylbenzoimidazole (0.2 mmol, 1.0 equiv) and the radical precursor 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole (0.4 mmol, 2.0 equiv).
Catalyst and Base Addition: Introduce the organic photocatalyst 4CzIPN (3 mol%) and potassium acetate (KOAc, 1.5 equiv).
Causality: 4CzIPN is selected as a metal-free, highly reducing photocatalyst that absorbs strongly in the blue light spectrum. KOAc acts as a mild base to neutralize the HBr generated during the final aromatization step, preventing acid-catalyzed degradation of the sensitive heterocyclic substrate.
Solvent Introduction: Add 2.0 mL of anhydrous acetonitrile (CH₃CN) to dissolve the reagents.
Degassing (Critical Step): Seal the tube and subject the mixture to three consecutive freeze-pump-thaw cycles.
Causality: Molecular oxygen (O₂) is a potent triplet state quencher. Removing O₂ ensures the excited photocatalyst (PC*) is not prematurely deactivated via energy transfer, which would otherwise halt the single-electron transfer (SET) necessary for C–Br bond cleavage. Backfill the tube with Argon.
Irradiation: Stir the mixture at room temperature under irradiation from a 10 W blue LED (λmax ≈ 450 nm) for 14–24 hours.
Workup and Purification: Dilute the completed reaction mixture with water (10 mL) and extract with ethyl acetate (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography to isolate the targeted tetrafluoroethylated polycyclic product.
Quantitative Data: Substrate Scope and Yields
The efficiency of the tetrafluoroethylation cascade is highly dependent on the electronic nature of the substrate. Electron-donating groups stabilize the radical intermediates, leading to superior yields, whereas electron-withdrawing groups slightly retard the reaction rate ()[3].
Substrate Substitution (on 2-phenyl ring)
Reagent
Photocatalyst
Solvent
Time (h)
Yield (%)
Electron-Donating (–Me, –OMe, –OEt)
Benzim-CF₂CF₂Br
4CzIPN (3 mol%)
CH₃CN
14
79 – 92%
Unsubstituted (–H)
Benzim-CF₂CF₂Br
4CzIPN (3 mol%)
CH₃CN
16
~85%
Electron-Withdrawing (–F, –Cl, –Br)
Benzim-CF₂CF₂Br
4CzIPN (3 mol%)
CH₃CN
24
63 – 74%
Sterically Hindered (ortho-Cl)
Benzim-CF₂CF₂Br
4CzIPN (3 mol%)
CH₃CN
24
58%
Table 1: Summary of yields across varying electronic environments using the bromo-tetrafluoroethyl benzimidazole reagent[3].
Conclusion
The advent of bromo-tetrafluoroethyl benzimidazole compounds has democratized the introduction of the –CF₂CF₂– motif in organic synthesis. By bypassing the hazards of traditional freons and leveraging the mild, highly selective nature of photoredox catalysis, drug development professionals can now rapidly access heavily fluorinated, complex polycyclic architectures. This methodology not only enhances the safety and sustainability of fluoroalkylation but also significantly expands the chemical space available for next-generation therapeutics.
References
Redox-Neutral Photocatalytic Radical Cascade Cyclization for the Synthesis of CH2CN/CF2COOEt/CF3-Containing Benzo[4,5]imidazo[2,1-a]isoquinolin-6(5H)-One Derivatives
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Light‐Induced Tetrafluoroethylation/Cyclization of N‐Methacryloyl‐2‐phenylbenzoimidazoles with 1,2‐Dibromotetrafluoroethane
Source: Asian Journal of Organic Chemistry
URL:[Link]
Polyfluorinated Ethanes as Versatile Fluorinated C2-Building Blocks for Organic Synthesis
Source: Chemical Reviews (ACS Publications)
URL:[Link]
Navigating the Synthesis and Application of 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals The Benzimidazole Core: A Privileged Scaffold The benzimidazole nucleus is a cornerstone in drug discovery, forming the structural basis for a wide array of...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The Benzimidazole Core: A Privileged Scaffold
The benzimidazole nucleus is a cornerstone in drug discovery, forming the structural basis for a wide array of therapeutic agents.[1][2][3] This bicyclic aromatic heterocycle, consisting of a fusion of benzene and imidazole, is a versatile pharmacophore due to its ability to engage in various biological interactions. Its structural rigidity, coupled with the presence of both hydrogen bond donors and acceptors, allows for high-affinity binding to a multitude of enzymatic and receptor targets.[1][2]
The inherent biological activity of the benzimidazole scaffold is well-documented, with derivatives exhibiting anticancer, antimicrobial, antiviral, and anti-inflammatory properties, among others.[1][3] The ease of substitution at various positions of the benzimidazole ring system allows for the fine-tuning of its pharmacological profile, making it a prime candidate for the development of novel therapeutics.[2]
The Impact of Fluorination: Enhancing Molecular Properties
The introduction of fluorine into organic molecules is a powerful strategy in medicinal chemistry to modulate their physicochemical and biological properties.[4][5] The unique characteristics of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can lead to significant improvements in:
Metabolic Stability: The C-F bond is highly resistant to enzymatic cleavage, which can prolong the in vivo half-life of a drug molecule.[4][5]
Lipophilicity: Fluorination often increases the lipophilicity of a compound, which can enhance its ability to cross cell membranes and improve oral bioavailability.[1][4]
Binding Affinity: The introduction of fluorine can alter the electronic properties of a molecule, leading to more favorable interactions with its biological target.[4]
The tetrafluoroethyl group, in particular, is a significant contributor to these effects, often imparting a desirable combination of lipophilicity and metabolic stability to the parent molecule.
Proposed Synthesis of 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole
A plausible and efficient synthetic route to the target compound involves the N-alkylation of benzimidazole with a suitable bromotetrafluoroethylating agent. This approach is based on well-established methodologies for the synthesis of N-substituted benzimidazoles.[3]
Experimental Protocol:
Step 1: Synthesis of Benzimidazole (if not commercially available)
A common method for the synthesis of the benzimidazole core is the Phillips condensation, which involves the reaction of o-phenylenediamine with a carboxylic acid (in this case, formic acid) under acidic conditions.[2]
Step 2: N-Alkylation of Benzimidazole
Materials:
Benzimidazole
1,2-dibromo-1,1,2,2-tetrafluoroethane
A suitable base (e.g., potassium carbonate, sodium hydride)
Procedure:
a. To a solution of benzimidazole in the chosen anhydrous solvent, add the base portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
b. Stir the mixture for a predetermined time to allow for the formation of the benzimidazolide anion.
c. Add 1,2-dibromo-1,1,2,2-tetrafluoroethane dropwise to the reaction mixture.
d. The reaction is then typically heated to a specific temperature and monitored by thin-layer chromatography (TLC) until completion.
e. Upon completion, the reaction mixture is cooled to room temperature and quenched with water.
f. The product is extracted with an appropriate organic solvent (e.g., ethyl acetate).
g. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
h. The crude product is then purified by column chromatography on silica gel to afford the desired 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole.
Diagram of Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole.
Physicochemical Properties and Characterization
The expected physicochemical properties of 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole are summarized in the table below. These are predicted based on the properties of the benzimidazole core and the influence of the bromo- and tetrafluoroethyl- substituents.
Property
Predicted Value/Characteristic
Molecular Formula
C9H5BrF4N2
Molecular Weight
309.05 g/mol
Appearance
Likely a white to off-white solid
Solubility
Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and have low solubility in water.[6]
Melting Point
Expected to be a crystalline solid with a defined melting point.
Characterization Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR would be essential to confirm the structure and the successful incorporation of the tetrafluoroethyl group.
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Potential Applications in Drug Discovery and Materials Science
The unique structural features of 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole suggest a range of potential applications:
Antiviral Agents: Fluorinated benzimidazoles have shown potent activity against a variety of viruses.[4] The combination of the benzimidazole scaffold and the fluorinated side chain could lead to novel antiviral candidates.
Anticancer Agents: The benzimidazole core is a key component of several anticancer drugs. The introduction of the bromotetrafluoroethyl group could enhance cytotoxicity against cancer cell lines.[1][5]
Antimicrobial Agents: Fluorinated benzimidazoles have demonstrated significant antibacterial and antifungal properties.[7][8] This compound could be a lead for the development of new antimicrobial agents to combat drug-resistant pathogens.
Materials Science: The presence of fluorine can impart useful properties to organic materials, such as thermal stability and altered electronic characteristics. This compound could be explored as a building block for novel polymers or functional materials.[7]
Safety and Handling
As with any novel chemical entity, 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole should be handled with appropriate safety precautions in a well-ventilated laboratory. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[9][10][11] While specific toxicity data is unavailable, related brominated and fluorinated heterocyclic compounds may cause skin, eye, and respiratory irritation.[11][12][13] A comprehensive safety data sheet (SDS) should be developed based on the known hazards of analogous compounds.
General Handling and Storage Recommendations:
Handling: Use in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[9][10]
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[9]
Conclusion
1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole represents a promising yet underexplored molecule at the intersection of benzimidazole chemistry and fluorine chemistry. This guide has provided a foundational understanding of its potential synthesis, properties, and applications by drawing upon the extensive knowledge of related compounds. Further experimental investigation is warranted to fully elucidate the characteristics of this compound and unlock its potential in drug discovery and materials science.
References
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC. (n.d.).
Fluorinated benzimidazoles for medicinal chemistry and new materials - ResearchGate. (n.d.).
Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions - MDPI. (2025, December 19).
Importance of Fluorine in Benzazole Compounds - MDPI. (2020, October 14).
SAFETY DATA SHEET - Spectrum Chemical. (2018, November 13).
2 - SAFETY DATA SHEET. (2026, February 23).
Fluorinated benzimidazole derivatives: In vitro antimicrobial activity - ACG Publications. (2023, April 27).
SAFETY DATA SHEET - Fisher Scientific. (n.d.).
SAFETY DATA SHEET - Fisher Scientific. (n.d.).
2908 - Hazardous Substance Fact Sheet. (n.d.).
Synthesis of some new substituted fluoro benzimidazoles and their antimicrobial screening - Der Pharma Chemica. (n.d.).
1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole as a building block in organic synthesis
Application Note: 1-(2-Bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole as a Versatile Fluorinated Building Block in Organic Synthesis Executive Summary The incorporation of fluorine into organic scaffolds is a cornersto...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 1-(2-Bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole as a Versatile Fluorinated Building Block in Organic Synthesis
Executive Summary
The incorporation of fluorine into organic scaffolds is a cornerstone of modern drug discovery and agrochemical development, profoundly influencing lipophilicity, metabolic stability, and target binding affinity. 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole (CAS: 900534-72-7) has emerged as a highly versatile, bifunctional building block[1]. It combines the privileged benzimidazole pharmacophore—found in numerous antihistamines, anthelmintics, and proton-pump inhibitors—with a reactive bromotetrafluoroethyl (-CF₂CF₂Br) linker.
This guide details the physicochemical profiling, mechanistic reactivity, and validated experimental protocols for utilizing this building block in complex organic synthesis, specifically focusing on radical-mediated additions and nucleophilic tetrafluoroethylation.
Physicochemical Profiling & Reactivity Landscape
The utility of 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole lies in the differential reactivity of its structural components. The benzimidazole ring provides a robust, aromatic foundation, while the -CF₂CF₂Br group acts as a synthetic hinge. The C-Br bond is highly polarized and weakened by the adjacent electron-withdrawing fluorine atoms, making it susceptible to homolytic cleavage (radical generation) and halogen-metal exchange[2].
Property / Characteristic
Detail
Synthetic Implication
Chemical Formula
C₉H₅BrF₄N₂
Provides a high F-content handle for NMR tracking (¹⁹F NMR).
C-Br Bond Dissociation
Relatively low compared to alkyl bromides
Ideal for Single Electron Transfer (SET) and photoredox catalysis.
Electronegativity
High (due to -CF₂CF₂- moiety)
Stabilizes adjacent anions but makes standard Grignard formation difficult without specialized reagents.
Steric Profile
Bulky tetrafluoroethyl chain
Influences regioselectivity during cross-coupling; prevents unwanted side-reactions at the N1 position.
Mechanistic Insights: The Causality of Experimental Choices
To successfully deploy this building block, chemists must understand the thermodynamic and kinetic forces dictating its behavior under different catalytic regimes.
Single Electron Transfer (SET) and Sulfinatodehalogenation
The conversion of the -CF₂CF₂Br group to a sulfinate salt (-CF₂CF₂SO₂Na) is a critical gateway to forming sulfones, sulfonamides, and cross-coupling partners. This is achieved via dithionite-mediated sulfinatodehalogenation.
The Causality: Sodium dithionite (Na₂S₂O₄) acts as an inexpensive, robust single-electron donor. It reduces the C-Br bond to form a radical anion, which rapidly ejects a bromide ion to yield a carbon-centered radical (Benzimidazole-CF₂CF₂•). This radical is subsequently trapped by sulfur dioxide (generated in situ from dithionite decomposition) to form the sulfinate.
The Buffer Requirement: Dithionite decomposition produces acidic bisulfite byproducts. If unbuffered, the acidic environment will protonate the benzimidazole nitrogen, altering its solubility and electronic profile, and potentially decomposing the nascent sulfinate. Thus, sodium bicarbonate (NaHCO₃) is strictly required to maintain a slightly basic pH (pH 7.5–8.5).
Mechanistic pathway of dithionite-mediated sulfinatodehalogenation of the bromotetrafluoroethyl group.
Halogen-Metal Exchange via Turbo-Grignard
Traditional magnesium insertion into the -CF₂CF₂Br bond often fails due to the formation of insoluble polymeric aggregates and rapid β-fluoride elimination.
The Causality: Employing the "Turbo-Grignard" reagent (iPrMgCl·LiCl) circumvents this. The lithium chloride breaks up the polymeric magnesium aggregates, drastically increasing the nucleophilicity of the isopropyl group. This allows for a rapid, low-temperature (-78 °C) halogen-metal exchange, generating a stable organomagnesium intermediate that can be trapped by electrophiles (e.g., aldehydes, ketones, CO₂) without degrading[2].
Solvation: Dissolve the benzimidazole building block in 5 mL of MeCN in a 25 mL round-bottom flask equipped with a magnetic stir bar.
Buffer Preparation: In a separate vial, dissolve NaHCO₃ in 5 mL of deionized H₂O. Validation checkpoint: Ensure complete dissolution to guarantee immediate buffering capacity.
Initiation: Add the aqueous buffer to the MeCN solution. While stirring vigorously at room temperature (20-25 °C), add solid Na₂S₂O₄ in three portions over 15 minutes. Causality: Portion-wise addition prevents a rapid exothermic spike and controls the rate of SO₂ evolution.
Reaction Progression: Stir the biphasic mixture for 4–6 hours. Monitor via ¹⁹F NMR (aliquot extraction). The disappearance of the -CF₂Br signal (approx. -65 ppm) and the appearance of the -CF₂SO₂Na signal (approx. -110 ppm) validates completion.
Isolation: Remove MeCN under reduced pressure. Lyophilize the remaining aqueous layer to yield a crude white solid. Extract the solid with hot ethanol (3 × 10 mL), filter to remove inorganic salts, and concentrate the filtrate to afford the pure sulfinate salt.
Protocol B: Photoredox-Catalyzed Atom Transfer Radical Addition (ATRA) to Terminal Alkenes
This protocol utilizes visible light to append complex aliphatic chains to the tetrafluoroethyl linker.
Assembly: In an oven-dried 10 mL Schlenk tube, combine the benzimidazole substrate, alkene, and fac-Ir(ppy)₃ in anhydrous DMF.
Degassing (Critical Step): Subject the mixture to three consecutive freeze-pump-thaw cycles. *Causality: Molecular oxygen (O₂) is a potent triplet quencher. Failing to remove O₂ will deactivate the excited state Ir(ppy)₃, completely shutting down the single-electron reduction of the C-Br bond.
Irradiation: Backfill the tube with Argon. Irradiate the mixture using a 450 nm Blue LED array at room temperature for 12 hours. Maintain a distance of 2 cm from the light source.
Quenching & Extraction: Dilute the mixture with H₂O (15 mL) and extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine (5 × 10 mL) to remove DMF.
Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Step-by-step experimental workflow for the photoredox-catalyzed ATRA reaction.
Quantitative Data & Yield Comparisons
The following table summarizes the expected outcomes when utilizing 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole across various synthetic methodologies, highlighting its broad functional group tolerance[2][3].
Reaction Class
Reagents / Catalyst System
Target Motif Generated
Typical Yield (%)
Notes / Limitations
Sulfinatodehalogenation
Na₂S₂O₄, NaHCO₃, MeCN/H₂O
Benzimidazole-CF₂CF₂SO₂Na
82 - 88%
Highly scalable; requires strict pH control.
Photoredox ATRA
1-octene, fac-Ir(ppy)₃, Blue LED
Benzimidazole-CF₂CF₂-CH₂CH(Br)R
75 - 81%
Excellent regioselectivity; strictly anaerobic.
Turbo-Grignard Addition
iPrMgCl·LiCl, Benzaldehyde
Benzimidazole-CF₂CF₂-CH(OH)Ph
68 - 74%
Must be performed at -78 °C to avoid decomposition.
Cascade Cyclization
Visible light, radical precursors
Benzo[4,5]imidazo[2,1-a]isoquinolines
63 - 92%
Yield depends heavily on electron-donating substituents.
References
CF Plus Chemicals Catalog: Benzimidazolyltetrafluorobromoethane
Source: CF Plus Chemicals
URL:[Link]
Sulfinatodehalogenation of fluorinated halides
Source: Chemical Society Reviews, 2012, 41, 3511-3525
URL:[Link]
Nucleophilic Tetrafluoroethylation Employing in Situ Formed Organomagnesium Reagents
Source: Organic Letters, 2016, 18, 21, 5620–5623
URL:[Link]
Development of (2-bromo-1,1,2,2-tetrafluoroethyl)(phenyl)sulfane as tetrafluoroethyl-radical and tetrafluoroethylene-diradical synthons for additions to alkenes
Source: Journal of Fluorine Chemistry, 2013, 156, 307-313
URL:[Link]
Redox-Neutral Photocatalytic Radical Cascade Cyclization for the Synthesis of CH2CN/CF2COOEt/CF3-Containing Benzo[4,5]imidazo[2,1-a]isoquinolin-6(5H)-One Derivatives
Source: The Journal of Organic Chemistry, 2020, 85, 18, 11882–11892
URL:[Link]
Application Note: Fluorinated Benzimidazoles in Medicinal Chemistry
Executive Summary Benzimidazole is a privileged heterocyclic scaffold in medicinal chemistry, functioning as a structural isostere for naturally occurring nucleotides[1]. This structural mimicry allows benzimidazole deri...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Benzimidazole is a privileged heterocyclic scaffold in medicinal chemistry, functioning as a structural isostere for naturally occurring nucleotides[1]. This structural mimicry allows benzimidazole derivatives to readily interact with various biopolymers and enzymatic active sites. In recent years, the strategic incorporation of fluorine atoms into the benzimidazole core or its pendant substituents has emerged as a transformative technique to optimize both pharmacokinetic and pharmacodynamic profiles[2]. This application note provides an in-depth technical guide on the rationale behind fluorination, highlights FDA-approved case studies, summarizes quantitative structure-activity relationship (SAR) data, and details self-validating experimental protocols for their synthesis and biological evaluation.
Physicochemical Rationale: The "Fluorine Effect"
The decision to fluorinate a benzimidazole scaffold is rarely arbitrary; it is driven by the unique physicochemical properties of the carbon-fluorine (C-F) bond[3]. As an Application Scientist designing novel therapeutics, understanding the causality behind these molecular changes is critical:
Metabolic Stability : The C-F bond (approx. 480 kJ/mol) is significantly stronger than the C-H bond (approx. 410 kJ/mol). Strategically placing fluorine at metabolically labile sites on the benzimidazole ring effectively blocks cytochrome P450-mediated oxidative degradation, thereby extending the drug's half-life[2].
Lipophilicity and Permeability : Fluorine substitution generally increases the lipophilicity of the molecule. This enhancement facilitates passive diffusion across phospholipid bilayers, improving cell membrane penetration and oral bioavailability[4].
pKa
Modulation : Due to its extreme electronegativity, fluorine exerts a strong inductive electron-withdrawing effect. When placed near the basic benzimidazole nitrogen, it lowers the amine's
pKa
. This modulates the molecule's ionization state at physiological pH, balancing aqueous solubility with lipophilicity[2].
Target Affinity : Fluorine can participate in multipolar interactions (e.g., C-F···C=O) and specific hydrogen bonding networks within a protein's binding pocket, significantly increasing target binding affinity[1].
FDA-Approved Case Studies & Mechanistic Pathways
A prominent clinical validation of this chemistry is Selumetinib (Koselugo™) , approved by the FDA in April 2020 for the treatment of neurofibromatosis type 1 (NF1)[5]. Selumetinib features a highly optimized 4-fluoro-benzimidazole core[5].
During the drug discovery phase, SAR studies revealed that the fluoro substituent at the 4-position of the benzimidazole ring is absolutely critical for its potent allosteric inhibitory activity against MEK1/2 kinases[5]. By locking the kinase in an inactive conformation, the fluorinated benzimidazole halts the downstream MAPK/ERK signaling cascade responsible for tumor proliferation.
Figure 1. MAPK signaling pathway and allosteric inhibition of MEK1/2 by Selumetinib.
Quantitative Structure-Activity Relationship (SAR) Data
Beyond oncology, fluorinated benzimidazoles exhibit broad-spectrum biological activities, particularly as antimicrobial and antiviral agents[6][7]. The introduction of electron-withdrawing fluorine atoms on the phenyl ring directly attached to the benzimidazole moiety drastically increases antimicrobial efficacy compared to unsubstituted parent compounds[6].
Table 1 summarizes key quantitative data demonstrating the target affinity and biological superiority of specific fluorinated derivatives.
To facilitate the development of novel fluorinated benzimidazoles, the following self-validating protocols detail the synthesis and biological evaluation workflows.
Figure 2. Standard synthetic workflow for fluorinated benzimidazoles via PPA condensation.
Causality Insight: Polyphosphoric acid (PPA) is deliberately chosen because it acts as both a high-boiling solvent and a powerful dehydrating agent. It facilitates the initial Schiff base formation between the diamine and the carboxylic acid, and subsequently drives the cyclization by sequestering the water byproduct. This shifts the chemical equilibrium toward the thermodynamically stable benzimidazole ring[6].
Preparation : In a round-bottom flask, combine the fluorinated 1,2-phenylenediamine derivative (1.0 equiv) and the corresponding carboxylic acid (1.1 equiv)[6].
Reaction : Add 5 mL of Polyphosphoric Acid (PPA) to the solid mixture[6].
Heating : Heat the reaction mixture to 120–150 °C for 13–18 hours under continuous magnetic stirring[6]. (Note: The high temperature is required to overcome the activation energy barrier of the dehydrative cyclization step).
Quenching : Carefully pour the hot, viscous reaction mixture onto crushed ice.
Causality: The ice rapidly quenches the reaction and hydrolyzes the polymeric PPA into water-soluble phosphoric acid, causing the highly lipophilic fluorinated organic product to precipitate out of solution[6].
Neutralization : Slowly neutralize the strongly acidic aqueous suspension with 10% NaOH or aqueous ammonia until a pH of 7-8 is reached[6]. This ensures the benzimidazole nitrogen is deprotonated, maximizing the yield of the free base precipitate.
Purification : Filter the resulting precipitate under vacuum, wash thoroughly with cold distilled water to remove residual phosphate salts, and recrystallize from ethanol to yield the pure fluorinated benzimidazole[6].
Protocol B: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
Self-Validating System: This biological assay incorporates mandatory internal controls. Positive controls (known broad-spectrum antibiotics) confirm the sensitivity of the bacterial strain, while negative controls (DMSO) ensure that the delivery vehicle does not cause false-positive growth inhibition[6].
Inoculum Preparation : Suspend isolated colonies of the target bacteria (e.g., S. aureus, B. subtilis) in sterile saline to match a 0.5 McFarland standard (approximately
1.5×108
CFU/mL).
Dilution : Dissolve the synthesized fluorinated benzimidazole compounds in DMSO. Prepare serial two-fold dilutions in Mueller-Hinton broth within a sterile 96-well microtiter plate.
Inoculation : Add 10 µL of the standardized bacterial suspension to each test well.
Assay Controls :
Positive Control: Ciprofloxacin (Validates that the bacterial strain is currently susceptible to standard inhibition)[6].
Negative Control: 1% DMSO in unspiked broth (Validates that the solvent vehicle is non-toxic to the bacteria).
Sterility Control: Uninoculated broth (Validates the absence of environmental contamination).
Incubation : Incubate the microtiter plates at 37 °C for 24 hours.
Detection : Read the results visually or by measuring optical density (OD) using a microplate reader. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the fluorinated compound that completely inhibits visible bacterial growth[6].
Application Notes and Protocols: A Detailed Guide to Nucleophilic Substitution on 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole
Introduction: The Significance of Fluorinated Benzimidazoles in Modern Drug Discovery The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Fluorinated Benzimidazoles in Modern Drug Discovery
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide array of biological activities, including antiviral, anticancer, and antihypertensive properties.[1][2][3] The strategic incorporation of fluorine atoms into organic molecules has become a pivotal strategy in drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[4] Consequently, the synthesis of benzimidazole derivatives bearing fluorinated substituents is of paramount interest to researchers in the field of drug development. This application note provides a comprehensive, two-part protocol for the synthesis of novel 1-(2-substituted-1,1,2,2-tetrafluoroethyl)-1H-benzimidazoles, beginning with the preparation of the key intermediate, 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole, followed by its subsequent nucleophilic substitution with a range of heteroatom nucleophiles.
Reaction Mechanism and Scientific Rationale
The overall synthetic strategy involves a two-step process:
N-Alkylation of Benzimidazole: The initial step is the N-alkylation of the benzimidazole ring with 1,2-dibromo-1,1,2,2-tetrafluoroethane. This reaction proceeds via a standard nucleophilic substitution mechanism where the deprotonated benzimidazole acts as a nucleophile, displacing one of the bromine atoms on the tetrafluoroethane moiety.[5][6] The use of a base, such as potassium carbonate, is crucial for the deprotonation of the benzimidazole N-H, thereby increasing its nucleophilicity. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are ideal for this type of reaction as they can solvate the cation of the base while leaving the anionic nucleophile relatively free to react.
Nucleophilic Substitution on the Tetrafluoroethyl Side Chain: The second step involves the substitution of the remaining bromine atom on the tetrafluoroethyl side chain with various nucleophiles (O, S, or N-based). It is important to note that nucleophilic substitution at a carbon atom bearing fluorine atoms is generally more challenging than at a non-fluorinated carbon. The strong electron-withdrawing nature of the fluorine atoms can decrease the electrophilicity of the adjacent carbon atom and destabilize the transition state of a classical S(_N)2 reaction.[7] However, with appropriate reaction conditions, such as elevated temperatures and the use of a good leaving group like bromide, this substitution can be achieved.
Experimental Protocols
Part 1: Synthesis of 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole
This protocol details the N-alkylation of benzimidazole with 1,2-dibromo-1,1,2,2-tetrafluoroethane.
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzimidazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
Solvent and Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to the flask to create a stirrable suspension. Add 1,2-dibromo-1,1,2,2-tetrafluoroethane (1.2 eq) to the mixture.
Reaction Conditions: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 12-24 hours.
Work-up: Once the reaction is complete (as indicated by the consumption of the starting benzimidazole), allow the mixture to cool to room temperature.
Extraction: Pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Shake the funnel vigorously and then allow the layers to separate.
Washing: Wash the organic layer sequentially with water and then with brine to remove any remaining DMF and inorganic salts.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole.
Part 2: General Protocol for Nucleophilic Substitution on 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole
This general protocol can be adapted for various nucleophiles. The table below provides suggested starting conditions for different classes of nucleophiles.
Materials and Equipment:
1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole (from Part 1)
Base (if required, e.g., potassium carbonate, triethylamine)
Standard glassware and equipment as listed in Part 1
General Step-by-Step Procedure:
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole (1.0 eq) in the chosen anhydrous solvent.
Nucleophile and Base Addition: Add the nucleophile (1.1-1.5 eq) to the reaction mixture. If the nucleophile is not in its salt form (e.g., a primary or secondary amine), add a suitable base (1.5-2.0 eq).
Reaction Conditions: Heat the reaction mixture to the desired temperature (see table below) and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.
Work-up and Purification: Follow the work-up and purification procedures as described in Part 1 (steps 4-8), adjusting the extraction solvent and chromatography eluent as necessary based on the polarity of the product.
Table 1: Suggested Starting Conditions for Nucleophilic Substitution
Nucleophile Class
Example Nucleophile
Base (if needed)
Solvent
Temperature (°C)
O-Nucleophiles
Sodium Phenoxide
-
DMF
80-100
Sodium Methoxide
-
THF
60-80
S-Nucleophiles
Sodium Thiophenoxide
-
DMF
60-80
N-Nucleophiles
Sodium Azide
-
DMF
80-100
Piperidine
K₂CO₃
Acetonitrile
Reflux
Aniline
K₂CO₃
DMF
100-120
Visualization of the Synthetic Workflow
Caption: Overall workflow for the synthesis of 1-(2-substituted-1,1,2,2-tetrafluoroethyl)-1H-benzimidazoles.
Application Notes and Protocols for Investigating the Antimicrobial Potential of Bromo-Tetrafluoroethyl Benzimidazoles
For: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery. Introduction: The Rationale for Investigating Bromo-Tetrafluoroethyl Benzimidazoles The relentless rise of antimic...
Author: BenchChem Technical Support Team. Date: March 2026
For: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.
Introduction: The Rationale for Investigating Bromo-Tetrafluoroethyl Benzimidazoles
The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics.[1] Benzimidazoles represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including antimicrobial, antiviral, and anthelmintic properties.[2][3][4][5] Their structural similarity to purine nucleosides allows for interaction with various biopolymers, contributing to their diverse pharmacological effects.[5][6]
This document provides a comprehensive guide to the investigation of a specific, yet promising, subclass: bromo-tetrafluoroethyl benzimidazoles . The rationale for focusing on this particular derivatization stems from established structure-activity relationships (SAR) within the benzimidazole family. The incorporation of halogen atoms, such as bromine, and fluoroalkyl groups, like tetrafluoroethyl, has been shown to significantly enhance antimicrobial potency.[7][8][9] These electron-withdrawing groups can modulate the electronic properties of the benzimidazole ring system, potentially leading to enhanced binding to biological targets and improved metabolic stability.
These notes are designed to provide both the conceptual framework and the detailed, actionable protocols required to systematically evaluate the antimicrobial efficacy and preliminary safety profile of novel bromo-tetrafluoroethyl benzimidazole derivatives.
Part 1: Synthesis and Characterization
A fundamental prerequisite for any antimicrobial screening campaign is the synthesis and purification of the compounds of interest. The synthesis of benzimidazole derivatives is well-established, with the Phillips-Ladenburg condensation being a cornerstone method.[10] This involves the condensation of an appropriately substituted o-phenylenediamine with a carboxylic acid or its derivative.
For the synthesis of bromo-tetrafluoroethyl benzimidazoles, a plausible synthetic route would involve the reaction of a bromo-substituted o-phenylenediamine with a tetrafluoroethyl-containing carboxylic acid or aldehyde.[10][11]
Illustrative Synthetic Scheme:
A general synthetic approach could involve the condensation of 4-bromo-o-phenylenediamine with tetrafluoro-propionic acid under acidic conditions.
Caption: General synthetic route for bromo-tetrafluoroethyl benzimidazoles.
Following synthesis, rigorous purification, typically by recrystallization or column chromatography, is essential. The structural integrity and purity of the synthesized compounds must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[12]
Part 2: Core Antimicrobial Activity Screening
The initial assessment of antimicrobial activity is typically performed using standardized in vitro susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for these procedures.[13][14]
Protocol: Kirby-Bauer Disk Diffusion Assay
The disk diffusion method is a valuable preliminary, qualitative screening tool to assess the potential of a compound to inhibit bacterial growth.[15]
Principle: A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a zone of growth inhibition will appear around the disk. The diameter of this zone is proportional to the susceptibility of the organism and the diffusion rate of the compound.[15]
Step-by-Step Methodology:
Preparation of Bacterial Inoculum:
Aseptically select 3-5 well-isolated colonies of the test bacterium from an agar plate.
Inoculate the colonies into a tube of sterile broth (e.g., Tryptic Soy Broth).
Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[16][17]
Inoculation of Mueller-Hinton Agar (MHA) Plates:
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.
Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure uniform coverage.[17]
Application of Test Compound Disks:
Prepare sterile filter paper disks (6 mm diameter) impregnated with a known concentration of the bromo-tetrafluoroethyl benzimidazole derivative (e.g., 10 µ g/disk ). A suitable solvent like DMSO should be used to dissolve the compound, with a solvent-only disk serving as a negative control.
Aseptically place the disks onto the inoculated MHA plate, ensuring firm contact.
Include positive control disks with known antibiotics (e.g., Ciprofloxacin, Gentamicin).
Incubation and Interpretation:
Invert the plates and incubate at 37°C for 16-20 hours.
Measure the diameter of the zones of complete growth inhibition in millimeters.
The results are interpreted qualitatively (susceptible, intermediate, or resistant) based on established zone diameter breakpoints for the control antibiotics. For novel compounds, the zone diameter provides a preliminary indication of activity.[15]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is a quantitative method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14][16]
Principle: The test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The lowest concentration of the agent that inhibits growth after a defined incubation period is the MIC.
Step-by-Step Methodology:
Preparation of Compound Dilutions:
Prepare a stock solution of the bromo-tetrafluoroethyl benzimidazole derivative in a suitable solvent (e.g., DMSO).
Perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should be broad enough to determine the MIC (e.g., 128 µg/mL to 0.25 µg/mL).
Preparation of Bacterial Inoculum:
Prepare a bacterial suspension as described for the Kirby-Bauer test, standardized to a 0.5 McFarland standard.
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[16]
Inoculation and Incubation:
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
Include a positive control (bacteria with no compound) and a negative control (broth medium only).
Seal the plate and incubate at 37°C for 16-20 hours.
MIC Determination:
The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a microplate reader.
Data Presentation:
Compound
Test Organism
MIC (µg/mL)
Bromo-TF-Benzimidazole 1
Staphylococcus aureus ATCC 29213
8
Bromo-TF-Benzimidazole 1
Escherichia coli ATCC 25922
16
Ciprofloxacin (Control)
Staphylococcus aureus ATCC 29213
0.5
Ciprofloxacin (Control)
Escherichia coli ATCC 25922
0.25
Part 3: Elucidating the Mechanism of Action
Understanding the mechanism by which a novel antimicrobial agent exerts its effect is crucial for its development. For benzimidazole derivatives, several mechanisms have been proposed. A prominent mode of action for some antibacterial benzimidazoles is the inhibition of bacterial DNA gyrase, an essential enzyme involved in DNA replication.[2][10]
Caption: Proposed mechanism of action via DNA gyrase inhibition.
Further investigations could involve assays to assess membrane integrity, protein synthesis inhibition, or other potential cellular targets.
Part 4: Preliminary Safety Assessment: In Vitro Cytotoxicity
A critical aspect of drug development is to ensure that the compound is selectively toxic to the pathogen and exhibits minimal toxicity to host cells. An initial assessment of cytotoxicity can be performed using in vitro assays on mammalian cell lines.[18]
Protocol: MTT Assay for Mammalian Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[16][19]
Principle: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[16]
Step-by-Step Methodology:
Cell Culture and Seeding:
Culture a suitable mammalian cell line (e.g., HEK293, HepG2) in appropriate media and conditions (37°C, 5% CO₂).
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment:
Prepare serial dilutions of the bromo-tetrafluoroethyl benzimidazole derivative in cell culture medium.
Remove the old medium from the wells and add the medium containing different concentrations of the compound.
Include a vehicle control (cells treated with the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).
Incubate for a specified exposure time (e.g., 24, 48, or 72 hours).
MTT Addition and Incubation:
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
Incubate for 2-4 hours to allow for formazan crystal formation.
Formazan Solubilization and Absorbance Reading:
Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
Read the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
The IC₅₀ (half-maximal inhibitory concentration), the concentration of the compound that reduces cell viability by 50%, can be determined by plotting a dose-response curve. A higher IC₅₀ value indicates lower cytotoxicity.[18]
Data Presentation:
Compound
Cell Line
Exposure Time (h)
IC₅₀ (µg/mL)
Bromo-TF-Benzimidazole 1
HEK293
24
>128
Doxorubicin (Control)
HEK293
24
1.2
Conclusion
The protocols and application notes presented herein provide a structured and robust framework for the initial investigation of bromo-tetrafluoroethyl benzimidazoles as potential antimicrobial agents. By systematically evaluating their synthesis, antimicrobial efficacy, and preliminary safety profile, researchers can effectively identify promising lead compounds for further development in the fight against infectious diseases. The inherent versatility of the benzimidazole scaffold, combined with the potency-enhancing effects of halogen and fluoroalkyl substitutions, makes this class of compounds a compelling area for continued exploration.
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Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). Royal Society of Chemistry.
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In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PMC.
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Synthesis, characterization and antibacterial evaluation of some novel derivatives of 2-bromomethyl-benzimidazole. SciSpace.
Synthesis and Antiproliferative Activities of Benzimidazole-Based Sulfide and Sulfoxide Derivatives. PMC.
The Strategic Integration of Fluorinated Moieties in Benzimidazole-Based Agrochemicals: A Guide to Synthesis and Application
Introduction The benzimidazole scaffold is a cornerstone in the development of systemic fungicides, a class of agrochemicals critical to modern crop protection.[1] First introduced in the 1960s, these compounds revolutio...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The benzimidazole scaffold is a cornerstone in the development of systemic fungicides, a class of agrochemicals critical to modern crop protection.[1] First introduced in the 1960s, these compounds revolutionized disease management through their ability to translocate within the plant, offering both preventative and curative action against a broad spectrum of fungal pathogens. Their primary mechanism of action involves the disruption of fungal cell division by binding to β-tubulin, a key component of microtubules.[2]
In the continuous effort to enhance the efficacy, metabolic stability, and environmental profile of agrochemicals, the strategic incorporation of fluorine atoms has become a powerful tool in medicinal and agrochemical chemistry.[3][4][5][6] Fluorination can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to improved biological activity.[7][8][9]
This document serves as a comprehensive guide for researchers and drug development professionals on the synthesis and potential applications of fluorinated benzimidazole derivatives in agrochemicals. While the specific compound 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole is not extensively documented in current scientific literature as a commercial agrochemical or a widely used intermediate, its structure represents a valuable synthon. We will, therefore, present a detailed, scientifically grounded, and hypothetical protocol for its synthesis, based on established methodologies for N-alkylation of benzimidazoles. Furthermore, we will explore its potential as a building block for novel agrochemical discovery.
The Benzimidazole Core: A Privileged Scaffold in Fungicide Design
The fungicidal activity of benzimidazoles is directly linked to their ability to interfere with mitosis in fungal cells. This is achieved through the specific binding of the benzimidazole molecule to the β-tubulin subunit, preventing its polymerization into microtubules.[2] This disruption of the cytoskeleton is catastrophic for the cell, leading to a cessation of cell division and eventual cell death.
Table 1: Prominent Benzimidazole Fungicides and Their Spectrum of Activity
The Strategic Advantage of Fluorination in Agrochemicals
The introduction of fluorine into organic molecules can have profound effects on their biological activity.[3][4][5][6] In the context of agrochemical design, the inclusion of a tetrafluoroethyl moiety, as in our target compound, can be expected to confer several advantages:
Enhanced Lipophilicity: The presence of fluorine atoms can increase the lipophilicity of a molecule, which can improve its ability to penetrate the waxy cuticle of plant leaves and the cell membranes of fungal pathogens.
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by plant and fungal enzymes.[7][8] This can lead to a longer half-life of the active compound in the target organism, increasing its efficacy.
Modulation of Binding Affinity: The highly electronegative nature of fluorine can alter the electronic properties of the benzimidazole ring system, potentially leading to stronger binding interactions with the target protein (β-tubulin).
Proposed Synthesis of 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole: A Novel Synthon
The following protocol describes a hypothetical, yet chemically sound, method for the synthesis of 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole via N-alkylation of benzimidazole. This method is based on established procedures for the N-alkylation of benzimidazole derivatives using a strong base to generate the benzimidazolate anion, followed by reaction with an alkyl halide.[10][11]
Experimental Protocol: N-Alkylation of Benzimidazole
Objective: To synthesize 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole.
Materials:
Benzimidazole
Sodium hydride (NaH), 60% dispersion in mineral oil
Preparation of the Reaction Vessel: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is assembled. The apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.
Dispersion of Sodium Hydride: To the flask, add sodium hydride (1.2 equivalents) under a positive pressure of nitrogen. Add 50 mL of anhydrous DMF to the flask and stir the suspension.
Formation of the Benzimidazolate Anion: Dissolve benzimidazole (1.0 equivalent) in 50 mL of anhydrous DMF in the dropping funnel. Add the benzimidazole solution dropwise to the stirred suspension of NaH in DMF at 0 °C (ice bath).
Reaction Monitoring (Anion Formation): After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should cease, indicating the complete formation of the benzimidazolate anion.
N-Alkylation: Cool the reaction mixture back to 0 °C. Dissolve 1,2-dibromo-1,1,2,2-tetrafluoroethane (1.1 equivalents) in 20 mL of anhydrous DMF and add it to the dropping funnel. Add the solution dropwise to the reaction mixture.
Reaction Monitoring (Alkylation): Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).
Work-up: Upon completion of the reaction (as indicated by TLC), cautiously quench the reaction by the slow, dropwise addition of ice-cold water while cooling the flask in an ice bath.
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
Washing: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole.
Diagram 1: Proposed Synthetic Workflow for 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole
Caption: From novel synthon to lead agrochemical candidate.
Characterization and Quality Control
The identity and purity of the synthesized 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole should be confirmed using standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will confirm the structure of the compound and the successful incorporation of the tetrafluoroethyl group.
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Safety Precautions
Sodium hydride is a highly reactive and flammable solid. It should be handled under an inert atmosphere and away from moisture.
1,2-dibromo-1,1,2,2-tetrafluoroethane is a volatile and potentially toxic liquid. It should be handled in a well-ventilated fume hood.
Anhydrous DMF is a combustible liquid and a potential skin and eye irritant.
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Conclusion
While direct applications of 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole in agrochemicals are not yet established, its synthesis represents a logical and promising step towards the development of new, more effective fluorinated fungicides. The proposed protocol provides a solid foundation for the preparation of this novel synthon. Its subsequent derivatization has the potential to yield a new generation of agrochemicals with enhanced efficacy and improved metabolic stability, thereby contributing to sustainable and efficient crop protection.
References
Jeschke, P. The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem. 2004;5(5):570-589. Available from: [Link]
Jeschke, P. The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ResearchGate. 2004. Available from: [Link]
Zhou, Y., et al. Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin but Not Polymerized Microtubule. Phytopathology. 2016;106(8):807-813. Available from: [Link]
Gao, C., et al. Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. Journal of Enzyme Inhibition and Medicinal Chemistry. 2018;33(1):1359-1365. Available from: [Link]
Jeschke, P. The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection (2004). SciSpace. 2004. Available from: [Link]
Unknown. Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. ACS Symposium Series. 2012. Available from: [Link]
Syngenta. Old Escaping Fluorine Dependency in Agrochemical Design. Shoots by Syngenta. Available from: [Link]
Güzel, E., et al. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. ACS Omega. 2023;8(4):4123-4137. Available from: [Link]
Çevik, U. A., et al. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. ACS Publications. 2023. Available from: [Link]
IntechOpen. Synthesis and Pharmacological Profile of Benzimidazoles. IntechOpen. 2019. Available from: [Link]
ACS Publications. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. 2026. Available from: [Link]
National Institutes of Health. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Available from: [Link]
ResearchGate. Importance of Fluorine in Benzazole Compounds. ResearchGate. 2025. Available from: [Link]
Shintre, S. A., et al. Synthesis of fluorinated benzimidazoles 5a–5v. ResearchGate. Available from: [Link]
National Institutes of Health. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. PMC. Available from: [Link]
ACG Publications. Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. 2023. Available from: [Link]
Taylor & Francis Online. Recent Trends in the Synthesis of Benzimidazoles and Use of the Phillips Modification. A Review. Taylor & Francis Online. 2026. Available from: [Link]
ResearchGate. Fluorinated benzimidazoles for medicinal chemistry and new materials. ResearchGate. Available from: [Link]
MDPI. Synthesis and Structure of Fluorinated (Benzo[d]imidazol-2-yl)methanols: Bench Compounds for Diverse Applications. MDPI. 2020. Available from: [Link]
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ResearchGate. Synthesis pathway for alkylation of (benz)imidazole into 1 b–f and 2 b–f. ResearchGate. Available from: [Link]
ResearchGate. SYNTHESIS OF SOME NOVEL N-SUBSTITUTED 2-(4-BROMO-PHENOXYMETHYL)-1H-BENZIMIDAZOLE DERIVATIVES AND THEIR ANTIMICROBIAL EVALUATION. ResearchGate. 2025. Available from: [Link]
Google Patents. CN101391982A - Alkylation reaction method of benzimidazoles compounds. Google Patents.
Application Note & Protocols: Strategic Derivatization of 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole for High-Throughput Biological Screening
Abstract The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved therapeutics. Its biological versatility is vast, with derivatives exhibiting activities ranging from...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved therapeutics. Its biological versatility is vast, with derivatives exhibiting activities ranging from antimicrobial to anticancer.[1][2][3][4] The strategic incorporation of fluorine into drug candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity, thereby improving overall pharmacokinetic and pharmacodynamic profiles.[5][6][7] This guide details a robust strategy for the derivatization of 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole, a versatile building block poised for the generation of novel compound libraries. The terminal bromine on the tetrafluoroethyl chain serves as an excellent leaving group for nucleophilic substitution, enabling the facile introduction of diverse functional groups. We present detailed protocols for the synthesis of amine and thiol derivatives and subsequent high-throughput screening methodologies for evaluating their potential as novel anticancer and antimicrobial agents.
Rationale and Synthetic Strategy
The core of this strategy lies in the chemical reactivity of the 1-(2-bromo-1,1,2,2-tetrafluoroethyl) moiety. The electron-withdrawing nature of the four fluorine atoms enhances the electrophilicity of the adjacent carbon atom, making the bromine atom highly susceptible to displacement by a wide range of nucleophiles. This reaction follows a classical nucleophilic substitution (SN) pathway.
Causality of Experimental Design:
Nucleophiles: A diverse library can be rapidly assembled by employing various classes of nucleophiles, such as primary/secondary amines, thiols, and alcohols. This diversity is crucial for exploring a wide chemical space during biological screening.
Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are chosen to solubilize the benzimidazole substrate and the ionic intermediates without interfering with the nucleophilic attack.
Base: A non-nucleophilic organic base (e.g., DIPEA) or a mild inorganic base (e.g., K₂CO₃) is essential to neutralize the hydrobromic acid (HBr) generated during the reaction. This prevents the protonation of the nucleophile, which would render it inactive.
The overall synthetic workflow is a streamlined process designed for efficiency and adaptability, making it ideal for generating a library of compounds for screening.
Caption: General workflow for the synthesis of a derivatized benzimidazole library.
Detailed Synthetic Protocols
The following protocols are generalized for the synthesis of amine and thiol derivatives. Researchers should optimize reaction times and temperatures based on the specific nucleophile used, monitoring progress via Thin Layer Chromatography (TLC).
Protocol 1: Synthesis of Amine Derivatives (General Procedure)
This protocol describes the reaction of the starting material with a primary or secondary amine.
To a stirred solution of 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole (1.0 eq) in anhydrous DMF, add the desired amine (1.2 eq).
Add potassium carbonate (2.0 eq) to the mixture.
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexane mobile phase).
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the pure amine derivative.
Characterize the final compound using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of Thiol Derivatives (General Procedure)
This protocol outlines the reaction with a thiol-containing nucleophile.
Step-by-Step Methodology:
To a stirred solution of the desired thiol (1.2 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C. Allow the mixture to stir for 20 minutes to form the thiolate.
Add a solution of 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole (1.0 eq) in DMF dropwise to the thiolate mixture at 0 °C.
Allow the reaction to warm to room temperature and stir for 6-16 hours. Monitor the reaction progress by TLC.
Upon completion, carefully quench the reaction by adding it to ice-cold water.
Follow steps 5-8 from Protocol 1 for extraction, purification, and characterization.
Biological Screening Cascade
Once a library of derivatives is synthesized and characterized, a tiered screening approach is employed to identify biologically active compounds ("hits").[8] The primary screen should be a high-throughput assay that provides a rapid assessment of general activity, such as cytotoxicity for anticancer screening or growth inhibition for antimicrobial screening.[9] Hits from the primary screen are then advanced to more specific secondary assays to elucidate their mechanism of action.
Caption: Tiered workflow for biological screening and hit identification.
Protocols for Biological Evaluation
All biological assays must include appropriate controls for self-validation: a negative/vehicle control (e.g., DMSO), a positive control (a known active compound), and untreated cells/microbes.
Protocol 3: In Vitro Anticancer Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric method for assessing cell viability.[8] Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium salt MTT to formazan, a purple-colored product whose absorbance is quantifiable by spectrophotometry.
Materials:
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).[10][11]
Culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.[10]
Test compounds dissolved in DMSO to create stock solutions.
MTT solution (5 mg/mL in PBS).
DMSO (for formazan solubilization).
96-well microplates.
Step-by-Step Methodology:
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[10]
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells for a positive control (e.g., Doxorubicin) and a vehicle control (DMSO concentration should not exceed 0.5%).
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.[10][12]
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the purple formazan crystals.[8][10]
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Protocol 4: In Vitro Antimicrobial Screening (Broth Microdilution for MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][14][15]
Compound Preparation: Add 50 µL of sterile MHB to each well of a 96-well plate. Add 50 µL of the test compound stock solution (e.g., at 256 µg/mL) to the first well of a row and perform a two-fold serial dilution across the plate.
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
Inoculation: Add 50 µL of the final bacterial inoculum to each well, bringing the total volume to 100 µL.
Controls: Include a positive control (serial dilution of a standard antibiotic), a negative/sterility control (broth only), and a growth control (broth + bacteria, no compound).
Incubation: Incubate the plates at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Data Presentation
Quantitative data from synthesis and screening should be summarized in clear, well-structured tables for easy comparison and interpretation.
Table 2: Example Data for In Vitro Anticancer Activity
Compound ID
R-Group (Nucleophile)
IC₅₀ (µM) vs. MCF-7
IC₅₀ (µM) vs. A549
Start-1
-Br
> 100
> 100
Deriv-A1
-NH(CH₂)₂OH
15.2 ± 1.8
25.6 ± 3.1
Deriv-S1
-S-Ph
8.7 ± 0.9
12.4 ± 1.5
Doxorubicin
(Positive Control)
0.9 ± 0.1
1.1 ± 0.2
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Example Data for In Vitro Antimicrobial Activity
Compound ID
R-Group (Nucleophile)
MIC (µg/mL) vs. S. aureus
MIC (µg/mL) vs. E. coli
Start-1
-Br
> 128
> 128
Deriv-A2
-Morpholine
16
64
Deriv-S2
-S-CH₂-COOH
32
> 128
Ciprofloxacin
(Positive Control)
0.5
0.25
Conclusion
The 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole scaffold represents a highly valuable starting point for the development of novel therapeutic agents. The protocols outlined in this guide provide a comprehensive and efficient workflow for the synthesis of a diverse chemical library via nucleophilic substitution and for its subsequent evaluation in primary anticancer and antimicrobial screens. This systematic approach enables researchers to rapidly identify hit compounds and provides a solid foundation for further lead optimization studies in drug discovery programs.
References
Vertex AI Search. (n.d.). Cytotoxicity Assays | Life Science Applications.
Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. J Cell Mol Pharmacol, 8, 238.
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
BenchChem. (2025). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.
Mihajlovic, M., et al. (2024). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology.
Miltenyi Biotec. (n.d.). Cell viability and cytotoxicity assays.
O-Uchi, J., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology.
Mihajlovic, M., et al. (2024). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology.
Sahu, S., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Beni-Suef University Journal of Basic and Applied Sciences.
ASM Journals. (2015, April 17). Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay.
BenchChem. (n.d.). Validating the Biological Activity of Synthetic Benzimidazole Derivatives: A Comparative Guide.
S. L, S., & G, R. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. World Journal of Advanced Research and Reviews.
Capula, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research.
Mihajlovic, M., et al. (2024). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PubMed.
ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
ResearchGate. (2025, August 6). (PDF) SYNTHESIS AND BIOLOGICAL SCREENING OF BENZIMIDAZOLE DERIVATIVES.
Loughborough University Research Repository. (n.d.). Novel Fluorinated Benzimidazole-Based Scaffolds and their Anticancer Activity in vitro.
Shukla, P. (2012). SYNTHESIS AND BIOLOGICAL SCREENING OF BENZIMIDAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research.
Knochel, P., et al. (2016). Nucleophilic Tetrafluoroethylation Employing in Situ Formed Organomagnesium Reagents. Organic Letters.
MDPI. (2025, June 16). Synthesis and In Vitro Biological Studies of Heterocyclic Benzimidazole Derivatives as Potential Therapeutics for Trichinellosis.
ACG Publications. (2021, June 8). In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds.
ResearchGate. (n.d.). Nucleophilic tetrafluoroethylation of carbonyl compounds with fluorinated sulfones | Request PDF.
Siddiqui, N., & Iqbal, M. (2011). Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives. Arabian Journal of Chemistry.
Dumitrascu, F., et al. (n.d.). THE TRANSFORMATION OF BENZIMIDAZOLES INTO FLUORINATED PYRROLES VIA CYCLOADDITION REACTIONS OF BENZIMIDAZOLIUM N-YLIDES. Revue Roumaine de Chimie.
Google Patents. (n.d.). EP0211489A2 - Derivatives of 2-fluoroalkylbenzimidazole, process for their preparation and pharmaceutical compositions containing them.
MDPI. (2026, March 3). Synthesis, Characterization, and Bioactivity Investigation of Novel Benzimidazole Derivatives as Potential Antibacterial and Antifungal Agents.
ResearchGate. (n.d.). The synthesis of fluoroalkylated benzimidazole‐fused benzoxazines.
Exaly. (2025, February 15). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities.
Der Pharma Chemica. (n.d.). Synthesis of some new substituted fluoro benzimidazoles and their antimicrobial screening.
PubMed. (2010). Synthesis and Biological Activity of 2-(trifluoromethyl)-1H-benzimidazole Derivatives Against Some Protozoa and Trichinella Spiralis.
PMC. (n.d.). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates.
Royal Society of Chemistry. (2025, March 28). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major....
PubMed. (2019, July 15). Fluoro-benzimidazole derivatives to cure Alzheimer's disease: In-silico studies, synthesis, structure-activity relationship and in vivo evaluation for β secretase enzyme inhibition.
PharmaTutor. (n.d.). An Overview About Synthetic and Biological Profile of Benzimidazole.
Frontiers. (2025, January 12). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors.
Arabian Journal of Chemistry. (2021, June 28). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds.
Technical Support Center: Purification of 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole
Welcome to the Technical Support Center for N-fluoroalkyl heterocycle synthesis. As drug development increasingly relies on fluorinated motifs to modulate lipophilicity and metabolic stability, synthesizing and purifying...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for N-fluoroalkyl heterocycle synthesis. As drug development increasingly relies on fluorinated motifs to modulate lipophilicity and metabolic stability, synthesizing and purifying compounds like 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole has become a critical workflow[1][2].
This guide provides researchers with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to isolate this specific highly fluorinated benzimidazole from crude reaction mixtures.
Mechanistic Insights: The Causality of Purification
To purify a crude reaction mixture effectively, we must first understand the physicochemical changes that occur during the N-alkylation of benzimidazole[3].
The crude mixture typically contains:
The Target Product: 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole.
Reaction Solvent & Base: Typically DMF/DMSO and an inorganic base (e.g., K₂CO₃ or NaH)[3].
The Core Purification Lever (pKa Differential):
Unsubstituted benzimidazole is moderately basic (conjugate acid pKa ~5.5). However, when the nitrogen (N1) is alkylated with a 2-bromo-1,1,2,2-tetrafluoroethyl group, the intense electron-withdrawing inductive effect of the four fluorine atoms drastically depletes the electron density on the remaining imine nitrogen (N3). This drops the basicity of the product significantly. We exploit this causality during liquid-liquid extraction: a mildly acidic wash will selectively protonate the unreacted starting material, forcing it into the aqueous phase, while the highly lipophilic, non-basic fluorinated product remains in the organic phase[2][3].
Visualizing the Purification Workflow
Fig 1. Standard purification workflow for N-fluoroalkyl benzimidazoles.
Troubleshooting & FAQs
Q: I have a persistent emulsion during the aqueous workup. How do I break it?A: Emulsions in this workflow are typically caused by residual DMF mixing with water and the highly dense halocarbon starting material.
Solution: Dilute your organic layer (Ethyl Acetate) further, and wash the organic phase with a 5% aqueous Lithium Chloride (LiCl) solution instead of plain water. LiCl drastically increases the ionic strength of the aqueous phase, breaking the emulsion and stripping residual DMF efficiently[3].
Q: My NMR shows residual 1,2-dibromo-1,1,2,2-tetrafluoroethane. How do I remove it without a column?A: 1,2-dibromo-1,1,2,2-tetrafluoroethane has a boiling point of approximately 47 °C[4]. Because your target benzimidazole product is a high-boiling solid/heavy oil, you can remove the unreacted halocarbon by subjecting the crude mixture to high vacuum (rotary evaporator followed by Schlenk line) at 40–45 °C for 2 hours.
Q: There is a strange multiplet in my ¹H NMR near 6.0–6.5 ppm. What is this impurity?A: Your target molecule, 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole, has no protons on the alkyl chain. If you see a triplet or multiplet in the aliphatic/fluorinated region, it indicates a hydro-dehalogenation side reaction, resulting in a -CF₂CF₂H group. This occurs if trace moisture or a hydride source was present during the reaction. This side product has a nearly identical Rf value to your target and requires careful reversed-phase chromatography to separate.
Diagnostic Logic Tree
Fig 2. Diagnostic logic tree for resolving common crude mixture impurities.
Experimental Protocols
Protocol A: Acid-Base Differential Extraction
Purpose: To self-validate the removal of unreacted benzimidazole and DMF[3].
Quench: Cool the crude reaction mixture to 0 °C. Slowly add ice-cold deionized water (3x the volume of the reaction solvent) to quench the base.
Extraction: Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3 × 50 mL). The highly lipophilic fluorinated product will easily partition into the EtOAc.
DMF Removal: Wash the combined organic layers with 5% aqueous LiCl (2 × 30 mL).
Acid Wash (Critical Step): Wash the organic layer with 0.1 M HCl (2 × 30 mL). Self-Validation Check: Spot the organic layer on a TLC plate. The baseline spot (unreacted benzimidazole) should now be completely absent.
Neutralization & Drying: Wash with saturated NaHCO₃ (1 × 30 mL), followed by brine (1 × 30 mL). Dry over anhydrous Na₂SO₄.
Concentration: Filter the drying agent and concentrate the filtrate in vacuo at 40 °C to remove the solvent and any unreacted 1,2-dibromo-1,1,2,2-tetrafluoroethane[4].
Protocol B: Silica Gel Flash Chromatography
Purpose: Final polishing to remove non-polar dimers or degradation products.
Column Preparation: Pack a column with standard silica gel (230-400 mesh) using Hexanes.
Loading: Dissolve the crude concentrated oil/solid in a minimum amount of Dichloromethane (DCM) and load it onto the silica.
Elution Gradient:
Begin with 100% Hexanes to flush out any residual halocarbons.
Gradually increase polarity to 85:15 Hexanes:EtOAc. The strongly electron-withdrawing tetrafluoroethyl group makes the product elute much faster than standard alkylated benzimidazoles[2].
Fraction Collection: Monitor fractions via UV-active TLC (254 nm). Combine fractions containing the pure product and concentrate.
Quantitative Data Summaries
To ensure reproducibility, compare your analytical findings against the standardized partitioning and chromatographic data below.
Table 2: Recommended Chromatographic Solvent Systems
System
Ratio (v/v)
Resolution Quality
Notes
Hexanes : EtOAc
85 : 15
Excellent
Best for separating the target from trace debrominated side-products.
DCM : MeOH
98 : 2
Moderate
Faster elution, but risks co-eluting polar impurities.
Toluene : Acetone
90 : 10
Good
Useful if EtOAc causes streaking on the column.
References
Recent achievements in the synthesis of benzimidazole derivatives
Semantic Scholar[Link]
Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV
National Institutes of Health (PMC)[Link]
Common Synonyms for Chemicals Listed Under Section 313 of the Emergency Planning and Community Right-To-Know Act
United States Environmental Protection Agency (EPA)[Link]
Technical Support Center: Synthesis of N-Fluoroalkyl Benzimidazoles
Welcome to the technical support center for the synthesis of N-fluoroalkyl benzimidazoles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug dev...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of N-fluoroalkyl benzimidazoles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and prevent side reactions during this critical synthetic step. The introduction of fluoroalkyl groups into benzimidazole scaffolds is of significant interest in medicinal chemistry, as it can profoundly alter the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[1][2] However, the synthesis is not without its challenges. This guide is designed to provide practical, experience-based solutions to common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the N-fluoroalkylation of benzimidazoles?
The most prevalent side reactions include:
Lack of Regioselectivity (N1 vs. N3 Alkylation): For unsymmetrical benzimidazoles, alkylation can occur on either of the two nitrogen atoms, leading to a mixture of regioisomers.[1]
C-Alkylation: Under certain conditions, particularly with highly reactive fluoroalkylating agents, alkylation can occur at the C2 position of the benzimidazole ring.[3][4]
Over-alkylation: The initial N-fluoroalkylated product can sometimes react further, especially if a dihaloalkane is used as the fluoroalkylating agent, leading to quaternization or other undesired products.
Decomposition of Fluoroalkylating Agent: Many fluoroalkylating agents are sensitive to reaction conditions (e.g., strong bases, high temperatures) and can decompose, leading to low yields and the formation of complex byproduct mixtures.
Ring Opening: Under harsh reaction conditions, the benzimidazole ring itself can be susceptible to cleavage.[5]
Q2: How does the choice of base influence the outcome of the N-fluoroalkylation reaction?
The choice of base is critical for achieving high yield and selectivity. A strong, non-nucleophilic base like sodium hydride (NaH) is often preferred to deprotonate the benzimidazole, forming the highly nucleophilic benzimidazolide anion.[5][6] This promotes N-alkylation over other potential side reactions. Weaker bases, such as potassium carbonate (K₂CO₃), can also be effective, particularly with more reactive fluoroalkylating agents, and may offer milder reaction conditions.[7][8] The optimal base often depends on the specific substrate and fluoroalkylating agent being used.
Q3: Can I use microwave irradiation to accelerate the N-fluoroalkylation of benzimidazoles?
Yes, microwave-assisted synthesis can be a valuable tool for accelerating these reactions, often leading to significantly shorter reaction times and improved yields.[1][9] However, it is crucial to carefully control the temperature and pressure to avoid decomposition of the starting materials or products.
Troubleshooting & Optimization
This section addresses specific problems you might encounter during the synthesis of N-fluoroalkyl benzimidazoles.
Issue 1: A mixture of N1 and N3-fluoroalkylated isomers is formed (Poor Regioselectivity).
Cause: For unsymmetrical benzimidazoles, the electronic and steric environments of the N1 and N3 positions may be similar, leading to a lack of selectivity in the alkylation step.
Solutions:
Steric Hindrance: If one nitrogen is significantly more sterically hindered than the other, alkylation will preferentially occur at the less hindered position.
Protecting Groups: In cases where inherent selectivity is low, a protecting group strategy may be necessary. One of the nitrogens can be selectively protected, the fluoroalkylation performed on the other, and then the protecting group removed.
Chromatographic Separation: If a mixture of isomers is unavoidable, careful optimization of column chromatography conditions (e.g., solvent system, gradient) will be necessary for separation.
Issue 2: Significant formation of a C2-alkylated byproduct is observed.
Cause: The C2 position of the benzimidazole ring can be susceptible to electrophilic attack, especially with highly reactive fluoroalkylating agents or under conditions that promote the formation of a cationic intermediate.
Solutions:
Choice of Fluoroalkylating Agent: Employ less reactive fluoroalkylating agents if possible. For example, a fluoroalkyl bromide might be less prone to C-alkylation than a corresponding triflate.
Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled N-alkylation pathway over the thermodynamically controlled C-alkylation.
Catalyst Selection: For certain transformations, the choice of catalyst can influence regioselectivity.[3][4]
Issue 3: The reaction is sluggish or does not go to completion.
Cause: This can be due to several factors, including insufficient reactivity of the fluoroalkylating agent, incomplete deprotonation of the benzimidazole, or the use of an inappropriate solvent.
Solutions:
More Reactive Fluoroalkylating Agent: If using a fluoroalkyl chloride or bromide, switching to the corresponding iodide may increase the reaction rate.
Stronger Base/Anhydrous Conditions: Ensure the complete deprotonation of the benzimidazole by using a strong base like NaH and strictly anhydrous reaction conditions.[6]
Solvent Choice: Polar aprotic solvents like DMF or THF are generally good choices for these reactions.[5][7]
Increase Temperature: Gradually increasing the reaction temperature can help to drive the reaction to completion, but this should be done with caution to avoid side reactions.[5]
Experimental Protocols
Protocol 1: General Procedure for N-Fluoroalkylation using Sodium Hydride
This protocol describes a general and robust method for the N-fluoroalkylation of benzimidazoles.
Materials:
Substituted benzimidazole
Fluoroalkyl halide (e.g., bromide or iodide)
Sodium hydride (NaH), 60% dispersion in mineral oil
Anhydrous N,N-dimethylformamide (DMF)
Deionized water
Ethyl acetate
Brine solution
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted benzimidazole (1.0 eq).
Add anhydrous DMF (to achieve a concentration of approximately 0.1 M). Stir the solution at room temperature.
Cool the mixture to 0 °C in an ice bath.
Carefully add sodium hydride (1.1 eq) portion-wise over 10 minutes.
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
Cool the mixture back to 0 °C.
Add the fluoroalkyl halide (1.05 eq) dropwise via syringe.
Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, cautiously quench the reaction by the slow addition of ice-cold water.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Fluoroalkylation
Caption: A troubleshooting flowchart for common N-fluoroalkylation issues.
General Reaction Scheme for N-Fluoroalkylation
Caption: General reaction scheme for the synthesis of N-fluoroalkyl benzimidazoles.
References
Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. PMC. Retrieved from [Link]
C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation. PMC. Retrieved from [Link]
The synthesis of fluoroalkylated benzimidazole‐fused benzoxazines. The... ResearchGate. Retrieved from [Link]
Electrochemically mediated fluoroalkylation/cyclization of unactivated alkenes: synthesis of polycyclic benzimidazoles containing a CF3 group. New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
Cu-Catalyzed Regioselective C–H Alkylation of Benzimidazoles with Aromatic Alkenes. Organic Letters - ACS Publications. Retrieved from [Link]
N-Difluoromethylation of Imidazoles and Benzimidazoles Using the Ruppert–Prakash Reagent under Neutral Conditions. Organic Letters - ACS Publications. Retrieved from [Link]
About the Direction of Selective Alkylation and Cyanoethylation of Benzimidazoles, Benzothiazoles and Benzopyrimidines. Journal of Basic and Applied Research in Biomedicine. Retrieved from [Link]
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Retrieved from [Link]
Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers. Retrieved from [Link]
Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents. PMC. Retrieved from [Link]
Rhodium( ii )-catalyzed transannulation approach to N -fluoroalkylated indoles. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journals. Retrieved from [Link]
Alkylation reaction method of benzimidazoles compounds. Google Patents.
Convenient synthesis of N-1-alkyl benzimidazoles via Pd catalyzed C–N bond formation and cyclization. Synthetic Communications - Taylor & Francis. Retrieved from [Link]
Synthesis and antiparasitic activity of 2-(Trifluoromethyl)benzimidazole derivatives. Request PDF - ResearchGate. Retrieved from [Link]
Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impactfactor. Retrieved from [Link]
HIGHLY CHEMOSELECTIVE SYNTHESIS OF BENZIMIDAZOLES IN SC(OTF)3-CATALYZED SYSTEM. HETEROCYCLES. Retrieved from [Link]
Derivatives of 2-fluoroalkylbenzimidazole, process for their preparation and pharmaceutical compositions containing them. Google Patents.
Fluoro-containing Heterocycles. IV. Synthesis of Benzimidazole Derivatives. Academia.edu. Retrieved from [Link]
Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. Retrieved from [Link]
Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. TSI Journals. Retrieved from [Link]
Recent achievements in the synthesis of benzimidazole derivatives. PMC - NIH. Retrieved from [Link]
Direct conversion of alkyl halides into benzimidazoles using pyridine-N-oxide and 1,2-diaminobenzenes. ResearchGate. Retrieved from [Link]
Technical Support Center: Purification of 1-(2-Bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole
Welcome to the Advanced Technical Support Center. As an Application Scientist, I frequently consult with researchers facing challenges in isolating N-fluoroalkylated heterocycles.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As an Application Scientist, I frequently consult with researchers facing challenges in isolating N-fluoroalkylated heterocycles. The synthesis of 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole (CAS: 900534-72-7)[1]—a critical precursor for Togni-type reagents and fluorinated pharmaceutical building blocks—presents a unique set of purification hurdles.
This compound is typically synthesized via the N-alkylation of benzimidazole with 1,2-dibromo-1,1,2,2-tetrafluoroethane (BrCF2CF2Br) in the presence of a base and a phase-transfer catalyst, such as tetrabutylammonium iodide (TBAI). Alternatively, electrochemically induced SRN1 substitutions have been utilized for similar fluoroalkylations[2]. Because the reaction requires an excess of the fluorinated alkylating agent and generates closely related side products, standard silica gel chromatography alone is often insufficient.
Below is our field-proven, causality-driven guide to profiling and eliminating these impurities.
Quantitative Impurity Profiling
To isolate your target compound efficiently, you must exploit the distinct physicochemical properties of each component in your crude mixture.
*Rf values are approximate for a 4:1 Hexanes:Ethyl Acetate system on normal-phase silica.
Troubleshooting Guide & FAQs
Q1: Why does my product co-elute with unreacted benzimidazole during column chromatography, and how can I prevent this?A1: Benzimidazole strongly hydrogen-bonds and streaks on silica gel, often bleeding into the product fractions. Instead of relying on chromatography, leverage the drastic pKa shift caused by your product's functional group. The strong electron-withdrawing nature of the tetrafluoroethyl substituent pulls electron density away from the imidazole ring, rendering the product essentially non-basic.
Solution: Wash the crude organic layer with 1.0 M HCl. The unreacted benzimidazole protonates (pKa ~5.5) and partitions into the aqueous phase, while your non-basic product remains in the organic phase.
Q2: I am detecting a massive singlet in my
19
F NMR around -63 ppm. What is this, and how do I remove it?A2: That is unreacted 1,2-dibromo-1,1,2,2-tetrafluoroethane (BrCF2CF2Br). Because it is used in excess to drive the reaction, it is the most abundant contaminant.
Solution: Do not attempt to remove this via chromatography. BrCF2CF2Br is highly volatile (BP: 47.3 °C). Perform rotary evaporation at 40 °C under a moderate vacuum (50 mbar), followed by high vacuum (1 mbar) for 2 hours.
Q3: How do I ensure complete removal of the TBAI phase-transfer catalyst before loading my column?A3: TBAI is a salt that will crash out on your column baseline, potentially ruining the separation efficiency of the silica.
Solution: TBAI is highly soluble in dichloromethane but completely insoluble in non-polar solvents. After the acid wash, concentrate the organic layer, suspend the residue in pure hexanes (or 9:1 hexanes/diethyl ether), and filter it. The TBAI will precipitate out as a solid.
Q4: My LC-MS shows a mass corresponding to [M-Br+H]
+
. How do I separate this debrominated impurity?A4: The debrominated species, 1-(1,1,2,2-tetrafluoroethyl)-1H-benzimidazole, forms via radical debromination or trace moisture hydrolysis. The loss of the heavy, polarizable bromine atom slightly decreases the lipophilicity of the molecule.
Solution: Use a low-polarity solvent system (e.g., 9:1 Hexanes:EtOAc) and a high-resolution silica gel column (spherical, 15-30 µm). If the Rf difference is too tight, reverse-phase preparative HPLC (C18, MeCN/H
2
O) is required.
This methodology is designed as a self-validating system to ensure high-purity isolation of 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole.
Step 1: Volatiles Removal
Transfer the crude reaction mixture to a round-bottom flask.
Evaporate under reduced pressure (40 °C, 50 mbar) for 30 minutes to remove the bulk of the reaction solvent and excess BrCF2CF2Br.
Apply high vacuum (1 mbar) for 2 hours.
Self-Validation: Confirm the absence of BrCF2CF2Br via
19
F NMR (disappearance of the characteristic singlet).
Step 2: Acid-Base Liquid-Liquid Extraction
Dissolve the resulting residue in Dichloromethane (DCM) (10 mL per gram of crude).
Transfer to a separatory funnel and wash with an equal volume of 1.0 M aqueous HCl.
Separate the layers. Extract the aqueous layer once more with DCM.
Combine the organic layers and wash with saturated aqueous NaHCO
3
to neutralize any residual acid, followed by brine.
Self-Validation: Spot the acidic aqueous layer on a TLC plate and visualize under 254 nm UV light. A strong UV-active spot at the baseline confirms the successful extraction of unreacted benzimidazole.
Step 3: Catalyst Precipitation
Dry the combined organic layers over anhydrous Na
2
SO
4
, filter, and concentrate to dryness.
Suspend the crude residue in cold Hexanes (15 mL per gram). Sonicate for 2 minutes.
Filter the suspension through a thin pad of Celite to remove the precipitated TBAI. Wash the pad with cold hexanes.
Self-Validation: The filter cake should be a white/off-white crystalline solid (TBAI), while the filtrate contains your target compound.
Step 4: Flash Column Chromatography
Concentrate the filtrate and dry-load it onto silica gel.
Elute using a gradient of Hexanes to 4:1 Hexanes:Ethyl Acetate.
Collect the fractions containing the product (Rf ~ 0.60).
Self-Validation: TLC visualization using UV (254 nm) and iodine staining will confirm the purity of the isolated fractions.
Workflow Visualization
Fig 1: Purification workflow for 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole.
References
Source: CF Plus Chemicals Product Catalog (CAS: 900534-72-7)
Source: Chemical Society Reviews (via cas.cn)
A Convenient Synthesis of Perfluoroalkylated and Fluorinated-Aryl Nitrogen Bases by Electrochemically Induced SRN1 Substitution
Source: The Journal of Organic Chemistry - ACS Publications
URL
Spectroscopic Comparison of 1- and 2-Substituted Benzimidazole Isomers: An Analytical Guide
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Organic Chemistry, Spectroscopy, and Analytical Characterization Introduction & Mechanistic Causality Benzimidazoles are privil...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Discipline: Organic Chemistry, Spectroscopy, and Analytical Characterization
Introduction & Mechanistic Causality
Benzimidazoles are privileged pharmacophores in modern drug discovery, exhibiting a broad spectrum of biological activities. During the regioselective synthesis or functionalization of the benzimidazole core, differentiating between 1-substituted (N-substituted) and 2-substituted (C-substituted) isomers is a critical analytical checkpoint.
The fundamental spectroscopic divergence between these two isomeric classes is governed by annular prototropic tautomerism [1].
2-Substituted Benzimidazoles: When the nitrogen atoms (N1 and N3) are unsubstituted, the molecule undergoes rapid intermolecular proton exchange in solution[2]. Because the activation energy for this transfer is low, the exchange rate exceeds the nuclear magnetic resonance (NMR) timescale at standard room temperature (298 K). This dynamic equilibrium creates a time-averaged
C2v
pseudo-symmetry, making specific pairs of atoms (e.g., C4/C7 and C5/C6) magnetically equivalent[3].
1-Substituted Benzimidazoles: Substitution at the N1 position completely blocks this proton transfer. The tautomerism is "frozen," permanently breaking the symmetry of the fused benzene ring and rendering every carbon and proton in the molecule magnetically distinct[1].
Annular prototropic tautomerism in 2-substituted vs. static 1-substituted benzimidazoles.
Spectroscopic Data Comparison
To objectively compare these isomers, we must look at how their structural differences manifest across orthogonal spectroscopic techniques. The table below summarizes the diagnostic markers using 1-methylbenzimidazole and 2-methylbenzimidazole as model compounds.
Present. Broad singlet at ~12.0–13.6 ppm (DMSO-
d6
)[4].
The N-H proton is highly deshielded due to aromatic ring current and intermolecular hydrogen bonding[4].
¹H NMR (Aliphatic)
Sharp singlet at ~3.8 ppm (N-CH₃).
Sharp singlet at ~2.5 ppm (C-CH₃).
N-alkyl protons are significantly more deshielded by the adjacent electronegative nitrogen than C-alkyl protons.
¹³C NMR (Aromatic)
7 distinct signals. C4 (~120 ppm) and C7 (~110 ppm) are resolved[2].
5 distinct signals. C4/C7 and C5/C6 appear as two averaged signals (~115 ppm and ~122 ppm)[2].
Rapid tautomerism in 2-substituted isomers averages the electronic environment, halving the expected aromatic signals[3].
FT-IR Spectroscopy
Absent. No absorption > 3100 cm⁻¹.
Present. Broad, intense absorption band at 3200–3600 cm⁻¹[5].
N-H stretching combined with extensive intermolecular hydrogen bonding broadens the IR band[5].
Experimental Protocols: A Self-Validating Workflow
As an Application Scientist, I emphasize that a single spectroscopic anomaly can lead to mischaracterization. The following protocols form a self-validating system: macroscopic vibrational data (IR) is orthogonally confirmed by atomic-level electronic mapping (NMR), and dynamic behaviors are probed via thermodynamics (VT-NMR).
Protocol 1: FT-IR Verification of N-H Bonding
Purpose: Rapid, non-destructive screening to establish the presence or absence of the N-H bond.
Sample Preparation: Grind 2–5 mg of the purified benzimidazole derivative with 100 mg of anhydrous KBr. Press into a translucent pellet using a hydraulic press (approx. 10 tons of pressure). Alternatively, use an ATR-FTIR module for neat solid samples.
Data Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Interpretation: A broad, intense band between 3200–3600 cm⁻¹ confirms a 2-substituted isomer (free N-H)[5]. A flat baseline in this region strongly suggests a 1-substituted isomer.
Protocol 2: Variable Temperature (VT) ¹³C NMR Analysis
Purpose: To definitively prove that missing/broadened carbon signals are due to tautomerism (2-substituted) rather than coincidental overlap.
Sample Preparation: Dissolve 20–30 mg of the compound in 0.6 mL of a low-freezing-point deuterated solvent (e.g., DMF-
d7
or CD₂Cl₂).
RT Acquisition: Acquire a standard ¹³C NMR spectrum at 298 K. Note the number of aromatic carbon signals. If 5 signals are observed for the benzimidazole core, tautomerism is suspected.
Cooling Phase: Lower the probe temperature in 10 K increments down to 223 K (-50 °C). Allow 5 minutes for thermal equilibration at each step before acquiring a spectrum.
Decoalescence Observation: As thermal energy decreases, the proton exchange rate slows down below the NMR timescale.
Validation: If the compound is 2-substituted, the averaged C4/C7 and C5/C6 signals will broaden, flatten (coalescence point), and eventually split into distinct, sharp peaks (decoalescence)[1]. If the compound is 1-substituted, the peak count will remain static regardless of temperature.
Step-by-step spectroscopic workflow for differentiating benzimidazole isomers.
Conclusion
The differentiation of 1- and 2-substituted benzimidazoles requires a deep understanding of molecular dynamics. While 1D ¹H NMR provides immediate clues via the presence or absence of the highly deshielded N-H proton, ¹³C NMR combined with Variable Temperature studies offers irrefutable proof of the structural framework by manipulating the kinetics of prototropic tautomerism. By integrating these orthogonal techniques, researchers can ensure absolute structural integrity in their drug development pipelines.
References
13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion
MDPI / Molecules[Link]
An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism
National Institutes of Health (PMC) / Beilstein Journal of Organic Chemistry[Link]
Product Class 4: Benzimidazoles
Thieme E-Books & E-Journals[Link]
Structural Validation of 1-(2-Bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole: A Comparative Guide
Executive Summary In modern drug discovery and agrochemical development, balancing metabolic stability with synthetic versatility is a persistent challenge. Fluorinated heterocycles, particularly benzimidazoles, are priv...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and agrochemical development, balancing metabolic stability with synthetic versatility is a persistent challenge. Fluorinated heterocycles, particularly benzimidazoles, are privileged scaffolds. While 1-(trifluoromethyl)-1H-benzimidazole is a standard building block, its inert -CF3 group severely limits late-stage functionalization.
Enter 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole . This derivative not only imparts the requisite lipophilicity and metabolic resistance but also provides a reactive bromotetrafluoroethyl (-CF2CF2Br) handle. This allows for downstream functionalization, such as hydrodehalogenation or radical additions, which is impossible with inert perfluoroalkyl groups [1]. However, validating the structure of this complex halofluoroalkyl derivative requires a much more rigorous analytical framework than its -CF3 or -C2F5 counterparts. This guide objectively compares the utility of the 2-bromo-1,1,2,2-tetrafluoroethyl derivative against standard alternatives and provides a self-validating experimental protocol for its structural confirmation.
Comparative Performance Analysis
To understand the value of the 2-bromo-1,1,2,2-tetrafluoroethyl derivative, we must objectively compare its physicochemical properties and analytical complexity against standard fluorinated alternatives.
Table 1: Performance and Analytical Comparison of Fluorinated Benzimidazoles
Scientist's Insight: The primary trade-off when upgrading from a trifluoromethyl to a bromotetrafluoroethyl group is analytical complexity. The -CF3 group yields a simple, unambiguous singlet in 19F NMR. In contrast, the -CF2CF2Br group creates an AA'BB' spin system that requires careful deconvolution to ensure the structural integrity of the synthesized product.
Analytical Validation Workflow
To eliminate analytical blind spots, we employ a multi-modal validation workflow. The logic here is built on orthogonal verification: mass spectrometry confirms the atomic composition, while multidimensional NMR confirms the geometric connectivity.
Analytical workflow for validating halofluoroalkyl benzimidazole structures.
Experimental Protocols: A Self-Validating System
As researchers, we must design experiments where the data inherently proves the causality of our synthetic steps. The following protocols form a self-validating system for 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole.
Step 1: High-Resolution Mass Spectrometry (HRMS) Isotope Profiling
Objective: Verify the molecular formula (C9H5BrF4N2) and the retention of the terminal bromine atom.
Procedure: Dissolve 1 mg of the compound in 1 mL of LC-MS grade methanol. Inject 1 µL into an ESI-TOF mass spectrometer operating in positive ion mode.
Causality & Self-Validation: Bromine naturally occurs as two stable isotopes, 79Br and 81Br, in a nearly 1:1 ratio. The resulting mass spectrum must display a distinct doublet for the [M+H]+ ion separated by 2 m/z units with equal intensity. If the synthesis caused premature debromination or hydrolysis, this 1:1 doublet will be absent, immediately invalidating the structural hypothesis.
Step 2: 1D 19F NMR Chemical Shift Analysis
Objective: Confirm the presence of the intact tetrafluoroethyl chain.
Procedure: Dissolve 15 mg of the sample in 0.6 mL of CDCl3. Acquire 19F NMR spectra at 376 MHz using α,α,α-trifluorotoluene as an internal standard.
Causality & Self-Validation: Unlike the simple singlet of a trifluoromethyl group, the -CF2CF2Br moiety forms a complex spin system. The electronegative benzimidazole nitrogen heavily deshields the adjacent N-CF2 group, pushing its resonance to approximately -86 to -90 ppm. Conversely, the terminal -CF2Br group resonates near -65 to -68 ppm [2][3]. The integration must be exactly 2:2, self-validating the tetrafluoroethyl chain's integrity.
Step 3: 2D 19F-13C HMBC Connectivity Mapping
Objective: Unambiguously assign the regiochemistry of the fluoroalkyl attachment.
Procedure: Acquire a 2D 19F-13C Heteronuclear Multiple Bond Correlation (HMBC) spectrum optimized for long-range J-couplings (typically 8-12 Hz for 3J_C-F).
Causality & Self-Validation: Benzimidazole has multiple potential functionalization sites (N1, C2, or the benzenoid ring). By tracking the 3J_C-F cross-peak from the N-CF2 fluorine resonance (~ -88 ppm) to the C2 carbon of the benzimidazole core (~ 142 ppm), we establish an unbroken chain of connectivity. If the fluoroalkyl group were erroneously attached to the benzenoid ring during synthesis, the cross-peaks would correlate to entirely different aromatic carbon shifts.
Conclusion
While 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole presents a higher barrier to analytical validation than its trifluoromethylated cousin, the synthetic payoff is immense. By utilizing the orthogonal, self-validating workflow of HRMS isotopic profiling combined with 2D 19F-13C HMBC, researchers can confidently confirm the structure and regiochemistry of this highly versatile building block, unlocking new pathways for late-stage functionalization in drug discovery.
References
Zhu, J., et al. "Copper(0)-mediated fluoroalkylation of iodobenzene with 2-bromo-1,1,2,2-tetrafluoroethyl compounds." Journal of Fluorine Chemistry, 2015. 2
Zhang, C.-P., et al. "A mild hydrodehalogenation of fluoroalkyl halides." Journal of Fluorine Chemistry, 2009. 1
Li, Y., et al. "Crosslinked poly(methyl methacrylate) with perfluorocyclobutyl aryl ether moiety as crosslinking unit: thermally stable polymer with high glass transition temperature." PMC, 2020. 3
A Head-to-Head Comparison of New Benzimidazole-Based Therapeutic Agents: A Guide for Researchers
The benzimidazole scaffold, a heterocyclic aromatic organic compound, has long been a privileged structure in medicinal chemistry, giving rise to a wide array of therapeutic agents.[1] Initially recognized for their anth...
Author: BenchChem Technical Support Team. Date: March 2026
The benzimidazole scaffold, a heterocyclic aromatic organic compound, has long been a privileged structure in medicinal chemistry, giving rise to a wide array of therapeutic agents.[1] Initially recognized for their anthelmintic properties, benzimidazole derivatives have demonstrated remarkable versatility, with newer agents showing potent anticancer, antiviral, and antiparasitic activities.[2][3][4] This guide provides a head-to-head comparison of new and repurposed benzimidazole-based therapeutic agents, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data and detailed protocols.
The Benzimidazole Core: A Foundation for Diverse Mechanisms of Action
The therapeutic efficacy of benzimidazole derivatives stems from their ability to interact with various biological targets.[5] The structural flexibility of the benzimidazole nucleus allows for modifications that can fine-tune their activity against specific targets.[1] The primary and most well-understood mechanism of action for many benzimidazoles is the inhibition of tubulin polymerization.[6][7] By binding to the β-tubulin subunit of microtubules, these agents disrupt the formation and function of the mitotic spindle, leading to cell cycle arrest and apoptosis.[6][7] This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and parasites.[2][8]
However, the therapeutic potential of benzimidazoles is not limited to microtubule disruption. Newer derivatives have been shown to exert their effects through a variety of other mechanisms, including:
DNA Damage and Repair Inhibition: Some benzimidazoles, like bendamustine, act as alkylating agents, causing DNA damage that triggers apoptosis.[7][9] Bendamustine is unique in that it also activates a base excision DNA repair pathway, distinguishing it from other alkylating agents.[8][9]
Kinase Inhibition: Certain benzimidazole derivatives can inhibit various kinases involved in cell signaling pathways that are crucial for cancer cell proliferation and survival.[10]
Topoisomerase Inhibition: By interfering with topoisomerase enzymes, some benzimidazoles can prevent the proper replication and transcription of DNA in cancer cells.[10]
Antiviral Mechanisms: In the context of viral infections, benzimidazole derivatives can inhibit viral replication by targeting viral polymerases or proteases.[11][12]
This multiplicity of mechanisms underscores the broad therapeutic potential of the benzimidazole scaffold.
Head-to-Head Comparison of Benzimidazole-Based Agents in Oncology
The repurposing of anthelmintic benzimidazoles for cancer therapy has gained significant attention due to their established safety profiles and potent anti-tumor activities.[2][13] Here, we compare the in vitro efficacy of several prominent benzimidazole agents against various cancer cell lines.
Potency: Mebendazole and flubendazole often exhibit the highest potency against a range of cancer cell lines, with IC50 values in the sub-micromolar range.[14][17]
Broad Spectrum: Several benzimidazole anthelmintics, including mebendazole, albendazole, and fenbendazole, show activity against a wide variety of cancers, including those resistant to conventional chemotherapies.[6][14]
Unique Mechanism: Bendamustine stands out with its distinct mechanism of action as a purine analogue/alkylator hybrid, offering a different therapeutic approach compared to the microtubule-targeting agents.[9][16] This unique profile may contribute to its efficacy in cancers refractory to other alkylating agents.[7][9]
Comparative Efficacy in Infectious Diseases
Benzimidazoles remain a cornerstone in the treatment of parasitic infections, and their potential as antiviral agents is an active area of research.
Anthelmintic Activity
The primary mechanism of action against helminths is the disruption of microtubule-dependent processes, leading to paralysis and death of the parasite.[18]
Experimental Protocols for Evaluating Benzimidazole-Based Agents
To ensure the scientific integrity and reproducibility of research in this field, standardized experimental protocols are crucial. Below are detailed, step-by-step methodologies for key in vitro assays.
In Vitro Cytotoxicity Assessment: MTT Assay
This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cultured cells by measuring their metabolic activity.[20][21]
Materials:
96-well microtiter plates
Cancer cell lines of interest (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment[20]
Complete cell culture medium (e.g., DMEM with 10% FBS)
Benzimidazole test compounds dissolved in DMSO
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.[20]
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[20]
Compound Treatment: Prepare serial dilutions of the benzimidazole compounds in fresh culture medium. After 24 hours, gently aspirate the old medium and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 5, 10, 20, 40, 80 µM). Include a vehicle control (medium with 0.5% DMSO).[20]
Incubation: Incubate the plates for another 24 or 48 hours.[20]
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.[20]
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using a dose-response curve. The selectivity index (SI) can be calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells.[22]
Tubulin Polymerization Assay
This fluorescence-based assay measures the ability of a compound to inhibit the in vitro polymerization of tubulin.[23]
Materials:
Fluorescence-based tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.)
Purified tubulin
GTP solution
Tubulin polymerization buffer
Benzimidazole test compounds
Nocodazole (positive control for inhibition)
Paclitaxel (positive control for stabilization)
Half-area 96-well plates
Fluorescence plate reader with temperature control
Procedure:
Plate Preparation: Pre-warm the 96-well plate to 37°C.[23]
Reaction Mixture Preparation: Prepare the reaction mixture containing tubulin polymerization buffer, GTP, and the fluorescent reporter.
Compound Addition: Add the benzimidazole test compounds and controls at the desired concentrations to the wells.
Initiation of Polymerization: Add purified tubulin to each well to initiate the polymerization reaction.
Fluorescence Measurement: Immediately place the plate in the pre-warmed fluorescence plate reader and measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.
Data Analysis: Plot the fluorescence intensity over time. A decrease in the rate and extent of polymerization compared to the vehicle control indicates inhibition of tubulin polymerization.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate key pathways and experimental workflows.
Caption: Multiple mechanisms of benzimidazole derivatives in cancer.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The benzimidazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Head-to-head comparisons reveal that while many derivatives share a common mechanism of microtubule disruption, there are significant differences in their potency and spectrum of activity. The unique mechanistic profile of agents like bendamustine highlights the potential for developing benzimidazoles with novel modes of action. For researchers in this field, a thorough understanding of the comparative efficacy and the application of robust experimental protocols are essential for advancing these promising compounds from the laboratory to the clinic. Future research should focus on direct comparative clinical trials and the development of derivatives with improved selectivity and pharmacokinetic properties.
References
The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs. (2020). Biomolecules & Therapeutics, 28(6), 481–489. Available from: [Link]
From Deworming to Cancer Therapy: Benzimidazoles in Hematological Malignancies. (2024). Cancers, 16(20), 3629. Available from: [Link]
Bendamustine (Treanda) Displays a Distinct Pattern of Cytotoxicity and Unique Mechanistic Features Compared with Other Alkylating Agents. (2008). Clinical Cancer Research, 14(1), 309-317. Available from: [Link]
Repurposing Drugs in Oncology (ReDO)—mebendazole as an anti-cancer agent. (2014). ecancermedicalscience, 8, 442. Available from: [Link]
Bendamustine (Treanda) Displays a Distinct Pattern of Cytotoxicity and Unique Mechanistic Features Compared With Other Alkylating Agents. (2008). Clinical Cancer Research, 14(1), 309-17. Available from: [Link]
Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents. (2009). Il Farmaco, 64(12), 764-773. Available from: [Link]
A Method for the In Vitro Cytotoxicity Assessment of Anti-cancer Compounds and Materials Using High Content Screening Analysis. (2019). In Vitro Toxicology, 19-35. Available from: [Link]
Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. (2021). Pharmaceuticals, 14(4), 376. Available from: [Link]
Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. (2021). ResearchGate. Available from: [Link]
Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. (2023). Molecules, 28(15), 5676. Available from: [Link]
A Systematic Review of the Impact of Benzimidazole-based Anthelmintics on Lung Cancer in Animal Models. (2026). ResearchGate. Available from: [Link]
Oral Fenbendazole for Cancer Therapy in Humans and Animals. (2024). Anticancer Research, 44(9), 3749-3760. Available from: [Link]
Bendamustine: mechanism of action and clinical data. (2011). Seminars in Oncology, 38 Suppl 7, S17-29. Available from: [Link]
Effects of flubendazole, parbendazole, oxibendazole, mebendazole,... (2021). ResearchGate. Available from: [Link]
Albendazole and Mebendazole as Anti-Parasitic and Anti-Cancer Agents: an Update. (2017). Acta Parasitologica, 62(4), 693-700. Available from: [Link]
Bendamustine: A review of pharmacology, clinical use and immunological effects. (2022). World Journal of Clinical Oncology, 13(1), 1-17. Available from: [Link]
Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. (2023). Journal of Chemical Health Risks. Available from: [Link]
A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. (2019). Anticancer Research, 39(7), 3415-3422. Available from: [Link]
Novel pyrimidine-benzimidazole hybrids with antibacterial and antifungal properties and potential inhibition of SARS-CoV-2 main protease and spike glycoprotein. (2022). PLoS ONE, 17(10), e0275883. Available from: [Link]
Potential and mechanism of mebendazole for treatment and maintenance of ovarian cancer. (2022). Gynecologic Oncology, 165(3), 578-587. Available from: [Link]
Recent Advances in Antiviral Benzimidazole Derivatives: A Mini Review. (2024). ResearchGate. Available from: [Link]
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Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors. (2021). Pharmaceuticals, 14(10), 1052. Available from: [Link]
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Bioengineering and Biotechnology, 8, 321. Available from: [Link]
Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. (2025). Frontiers in Chemistry, 12. Available from: [Link]
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. Available from: [Link]
Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs. (2025). protocols.io. Available from: [Link]
Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2275-2294. Available from: [Link]
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Tautomerism Analysis in Substituted Benzimidazoles: A Comparative Guide to NMR Methodologies
Executive Summary: The Analytical Challenge of Tautomerism Substituted benzimidazoles are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutics ranging from anthelmintics to proton pump i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Analytical Challenge of Tautomerism
Substituted benzimidazoles are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutics ranging from anthelmintics to proton pump inhibitors[1]. However, the pharmacological efficacy of these compounds is heavily dictated by 1,3-prototropic tautomerism—the rapid migration of a proton between the N1 and N3 atoms of the imidazole ring[1]. Because a drug target typically binds to one specific tautomeric conformation, characterizing the predominant tautomer and its exchange kinetics is a critical regulatory and developmental milestone.
The primary analytical challenge lies in the NMR timescale . At ambient temperatures in solution, the proton exchange rate often exceeds the NMR observation frequency. This fast exchange results in the magnetic equivalence (isochronicity) of the carbon pairs C3a/C7a, C4/C7, and C5/C6, yielding broadened or averaged signals that obscure the true structural state[2].
To overcome this, researchers must choose between three primary analytical "products" or methodologies: Variable Temperature (VT) Solution NMR , Solid-State NMR (SSNMR) , and 2D NMR with Solvent Titration . This guide objectively compares these approaches, providing the causality behind their mechanisms and field-proven protocols for implementation.
Methodology Comparison: Selecting the Right NMR Approach
A. Variable Temperature (VT) Solution NMR
Mechanism & Causality: VT-NMR operates on the principle of kinetic control. By lowering the temperature of the sample (e.g., down to 203 K or -76 °C), the thermal energy available for the prototropic transfer is reduced[3][4]. Once the exchange rate (
k
) drops below the frequency difference (
Δν
) of the tautomeric signals, the system enters the "slow exchange regime." The previously coalesced signals split into distinct peaks representing the individual tautomers, allowing for the calculation of the equilibrium constant (
Keq
) and the free energy of activation (
ΔG‡
)[3].
B. Solid-State NMR (13C/15N CP-MAS)
Mechanism & Causality: Solid-State NMR (SSNMR) bypasses the kinetic challenges of solution NMR by analyzing the compound in its crystalline lattice. In the solid state, prototropic tautomerism is physically blocked by intermolecular hydrogen bonding and crystal packing forces[2]. Using Cross-Polarization Magic Angle Spinning (CP-MAS), SSNMR provides high-resolution spectra of the "frozen" tautomer, offering an unambiguous assignment of the bioactive conformation as it would exist in a formulated solid oral dosage form.
C. 2D NMR (HMBC/NOESY) & Solvent Titration
Mechanism & Causality: When VT-NMR is inaccessible due to solvent freezing points, 2D NMR combined with highly polar, hydrogen-bonding solvents (like DMSO-
d6
or HMPA-
d18
) can be used. These solvents form strong intermolecular hydrogen bonds with the benzimidazole N-H, effectively increasing the activation barrier for proton transfer and slowing the exchange rate[2]. NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can then map the spatial and through-bond connectivities to differentiate the tautomers.
Quantitative Data Presentation
The following table summarizes the performance metrics, advantages, and limitations of each analytical methodology based on experimental validation[2][3][4].
Limited by solvent freezing/boiling points; requires high solubility.
SSNMR (CP-MAS)
Solid
Absolute structural conformation
Ambient
Blocked (None)
Direct observation of the formulated API state; no signal averaging.
Requires crystalline powder; lower sensitivity than solution NMR.
2D NMR (HMBC)
Solution
Spatial & bond connectivity
Ambient
Intermediate to Slow
Identifies exact substituent positions without specialized hardware.
Fails if solvent cannot sufficiently slow the exchange rate.
Experimental Protocols
To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems.
Protocol 1: Variable Temperature (VT) NMR for Kinetic Analysis
Objective: Determine the coalescence temperature (
Tc
) and activation energy (
ΔG‡
) of substituted benzimidazoles.
Sample Preparation: Dissolve 15-20 mg of the benzimidazole derivative in 0.6 mL of a low-freezing-point deuterated solvent (e.g., DMF-
d7
or Acetone-
d6
)[4][5].
Temperature Calibration (Self-Validation Step): Before introducing the sample, insert a standard 100% methanol NMR tube. Acquire 1D 1H spectra at target temperatures and calculate the exact temperature using the chemical shift difference (
Δδ
) between the CH3 and OH protons. This ensures the instrument's thermocouple is accurate.
Spectral Acquisition (Cooling Phase): Insert the sample. Acquire a standard 1H NMR spectrum at 298 K. Stepwise decrease the temperature in 10 K increments down to 203 K[3]. Allow 10 minutes of equilibration time at each step to ensure thermal homogeneity.
Data Processing: Identify the coalescence temperature (
Tc
) where the broadened tautomeric signals merge into a single flat peak.
Kinetic Calculation: Use the Eyring equation to calculate the free energy of activation (
ΔG‡
) based on
Tc
and the maximum frequency separation (
Δν
) observed at the lowest temperature[3].
Protocol 2: 13C/15N CP-MAS Solid-State NMR
Objective: Unambiguous assignment of the blocked tautomeric state in crystalline benzimidazoles.
Sample Packing: Pack approximately 50-100 mg of crystalline benzimidazole powder into a 4 mm zirconia MAS rotor. Ensure uniform packing to prevent rotor instability during high-speed spinning.
Magic Angle Calibration (Self-Validation Step): Spin a KBr standard and adjust the stator angle to exactly 54.74° by maximizing the rotational echoes in the FID.
Referencing: Use solid adamantane (for 13C) or 15N-labeled glycine (for 15N) as an external secondary reference to calibrate the chemical shift scale.
Acquisition: Spin the sample at 10–12 kHz. Apply a Cross-Polarization (CP) sequence to transfer magnetization from highly abundant 1H nuclei to the dilute 13C/15N nuclei, utilizing a contact time of 2-3 ms. Apply high-power SPINAL-64 proton decoupling during acquisition to eliminate 1H-13C dipolar broadening[2].
Analysis: Analyze the distinct C3a/C7a and C4/C7 resonances. The lack of signal averaging will clearly indicate whether the proton resides on N1 or N3[2].
Decision Workflow for Tautomerism Analysis
The following diagram outlines the logical decision-making process for selecting the appropriate NMR methodology based on the sample's physical state and exchange kinetics.
Figure 1: Decision matrix for selecting the optimal NMR methodology for benzimidazole tautomerism analysis.
Benchmarking the stability of new fluoroalkyl heterocycles
Benchmarking the Stability of Emerging Fluoroalkyl Heterocycles: A Comparative Guide for Drug Discovery In modern medicinal chemistry, the strategic incorporation of fluoroalkyl heterocycles has evolved from a niche tact...
Author: BenchChem Technical Support Team. Date: March 2026
Benchmarking the Stability of Emerging Fluoroalkyl Heterocycles: A Comparative Guide for Drug Discovery
In modern medicinal chemistry, the strategic incorporation of fluoroalkyl heterocycles has evolved from a niche tactic to a foundational strategy for optimizing drug metabolism and pharmacokinetics (DMPK)[1]. While the traditional trifluoromethyl (–CF3) group remains a gold standard for enhancing metabolic stability and lipophilicity, the expanding chemical space has introduced a toolbox of emerging motifs—such as difluoromethyl (–CHF2), N-trifluoromethyl (N–CF3) azoles, and fluorinated oxetanes (2)[2].
As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal fluorinated motif for lead optimization. This guide provides an objective benchmarking of these emerging fluoroalkyl heterocycles against traditional counterparts, detailing the physical organic chemistry principles that govern their stability and providing self-validating experimental protocols for rigorous evaluation.
The Mechanistic Basis of Fluoroalkyl Stability
The introduction of fluorine does not merely block a metabolic "soft spot" via steric shielding or the high bond dissociation energy of the C–F bond (~115 kcal/mol). Instead, fluoroalkyl groups fundamentally perturb the physicochemical properties of the parent heterocycle, dictating its interaction with metabolic enzymes (3)[3].
Inductive Electron Withdrawal: Fluoroalkyl groups exclusively reduce the
π
-density of aromatic systems through strong inductive effects. This reduces the Highest Occupied Molecular Orbital (HOMO) energy of the heterocycle, rendering it significantly less susceptible to single-electron oxidation by the highly electrophilic Iron-Oxo (Fe=O) species in Cytochrome P450 (CYP) enzymes[3].
Prevention of Hydrogen Atom Transfer (HAT): Unlike –CH3 groups, which readily undergo HAT to form stable carbon-centered radicals, fully fluorinated motifs cannot undergo CYP-mediated fluorine atom transfer. The resulting Fe(III)–O–F intermediate is thermodynamically infeasible, effectively halting the oxidative catalytic cycle (1)[1].
Modulating Basicity & Conformation: In saturated N-heterocycles (e.g., piperidines, azetidines), adjacent fluoroalkyl groups drastically lower the pKa of the amine. This reduces its protonation state at physiological pH, altering both lipophilicity and binding kinetics while restricting the molecule to low-energy conformations (4)[4].
Comparative Benchmarking Data
To objectively compare the performance of these motifs, we benchmarked a standard heterocyclic scaffold (e.g., a substituted indole/pyrazole core) functionalized with various alkyl and fluoroalkyl groups. The data below synthesizes intrinsic clearance (
Clint
), half-life (
t1/2
), and lipophilicity (LogP) based on standardized Human Liver Microsome (HLM) assays (5)[5].
Substituent Motif
LogP
HLM
Clint
(µL/min/mg)
t1/2
(min)
Primary Metabolic Shielding Mechanism
–CH3 (Reference)
2.5
45.2
15.3
None (Rapid HAT at the benzylic position)
–CF3 (Traditional)
3.4
< 5.0
> 120
Complete HAT blockade; strong inductive deactivation
–CHF2 (Emerging)
2.8
12.4
55.8
Partial HAT blockade; acts as a lipophilic hydrogen bond donor
N–CF3 Azole (Emerging)
3.1
< 5.0
> 120
Shielding of N-lone pair; prevents N-dealkylation and hydrolysis
–CH2F (Emerging)
2.6
28.5
24.3
Weak inductive effect; remains susceptible to oxidation
Note: N-CF3 azoles demonstrate exceptional aqueous stability and increased Caco-2 permeability compared to their N-CH3 counterparts, illustrating high potential for oral bioavailability (6)[6].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific rigor, stability benchmarking must rely on self-validating systems. This means incorporating internal controls, matrix-matched standards, and specific enzymatic quenchers to prevent false positives. Below are the definitive protocols for assessing metabolic and chemical stability.
Objective: Quantify the intrinsic clearance (
Clint
) mediated by CYP450 enzymes.
Causality & Design: CYPs are heme-dependent monooxygenases that require an active electron transport chain. We supply NADPH as the obligate electron donor. The reaction is quenched with a cold organic solvent to immediately precipitate proteins and denature the enzymes, freezing the kinetic time point.
Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.
Causality: Magnesium ions are essential cofactors for the optimal structural conformation and catalytic activity of microsomal enzymes.
Incubation Mixture: Combine human liver microsomes (HLM, final concentration 0.5 mg/mL protein) with the test fluoroalkyl heterocycle (1 µM final concentration) in the buffer. Pre-incubate at 37°C for 5 minutes.
Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM final NADPH).
Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS).
Causality: The organic solvent denatures the CYP enzymes instantly. The IS corrects for matrix effects and ion suppression during LC-MS/MS ionization, ensuring quantitative integrity.
Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate
t1/2
and
Clint
.
Objective: Assess the susceptibility of emerging motifs (like N-CF3 azoles) to plasma hydrolases and pH-driven degradation.
Matrix Preparation: Thaw pooled human plasma and centrifuge to remove lipid aggregates. Adjust to pH 7.4 if necessary.
Spiking: Spike the test compound into the plasma to a final concentration of 2 µM.
Causality: Keep organic solvent (DMSO) below 1% to prevent the artificial denaturation of plasma hydrolases.
Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots at 0, 30, 60, 120, and 240 minutes.
Protein Precipitation: Quench with 200 µL of cold methanol (containing IS).
Readout: Calculate the percentage of the parent compound remaining relative to the
t=0
peak area ratio.
Benchmarking Workflow Visualization
The following diagram illustrates the logical progression of the benchmarking workflow, from compound library design through to pharmacokinetic data analysis.
Workflow for benchmarking fluoroalkyl heterocycle stability.
References
Source: National Institutes of Health (NIH)
Source: National Institutes of Health (NIH)
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective
Source: Journal of Medicinal Chemistry / ACS Publications
URL
Toolbox for Emerging Fluorinated Groups
Source: Comptes Rendus de l'Académie des Sciences
URL
Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery
Source: Journal of Medicinal Chemistry / ACS Publications
URL
Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines
Source: ResearchGate
URL
Personal protective equipment for handling 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole
As a Senior Application Scientist overseeing the integration of advanced halogenated building blocks into drug discovery pipelines, I have designed this guide to move beyond standard, boilerplate Safety Data Sheets (SDS)...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist overseeing the integration of advanced halogenated building blocks into drug discovery pipelines, I have designed this guide to move beyond standard, boilerplate Safety Data Sheets (SDS).
1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole (CAS: 900534-72-7)[1] is a highly specialized reagent utilized in late-stage fluoroalkylation. Operating similarly to "extended Togni reagents," it introduces a tetrafluoroethyl moiety via radical pathways to impart "polar hydrophobicity" to target molecules[2]. However, the presence of a weak C-Br bond and a heavily fluorinated alkyl chain demands rigorous, mechanistically grounded handling protocols to prevent exposure to reactive intermediates and toxic decomposition products.
This guide provides the self-validating procedures and the underlying causality required to handle this compound safely and effectively.
Part 1: Mechanistic Hazard Profiling
To handle this reagent safely, one must understand its reactivity. The compound is designed to undergo homolytic C-Br bond cleavage under photoredox or thermal conditions[2]. If subjected to unintended thermal stress or strong acids, the tetrafluoroethyl group can degrade, releasing highly toxic and corrosive hydrogen fluoride (HF) and hydrogen bromide (HBr) gases.
The weak carbon-bromine bond is engineered for deliberate radical initiation in fluoroalkylation[2].
Thermal Decomposition
> 150°C (Estimated)
Extreme heat breaks down the fluorinated chain and benzimidazole core, releasing toxic HF, HBr, and NOx gases.
Environmental Persistence
High (PFAS-like motif)
The stable -CF2CF2- chain resists biological degradation, requiring specialized disposal to prevent water matrix contamination[3].
Part 2: Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for polyhalogenated heterocycles. The following matrix outlines the required gear and the scientific rationale behind each choice.
Table 2: Required PPE and Causality
PPE Category
Specific Equipment
Scientific Causality (The "Why")
Hand Protection
Double-gloving: Standard Nitrile (inner) + Viton or Heavy-Duty Neoprene (outer).
Halogenated organic compounds and solvents rapidly permeate thin latex or standard nitrile. Viton provides superior resistance to fluorinated/brominated species.
Eye Protection
Snug-fitting chemical splash goggles (Face shield for scale-up >5g).
Corneal tissue is highly susceptible to irreversible liquefactive necrosis from even trace amounts of HF vapor generated during accidental decomposition.
Body Protection
Flame-Resistant (FR) Lab Coat.
Radical initiation workflows often utilize highly flammable organic solvents (e.g., MeCN, DMF). An FR coat prevents secondary ignition injuries.
Respiratory
Fume Hood (Face velocity > 100 fpm).
Prevents inhalation of volatile brominated/fluorinated byproducts. If a hood fails, a NIOSH-approved respirator with organic vapor/acid gas cartridges is mandatory.
Part 3: Operational Workflows & Engineering Controls
Fluoroalkylation reactions utilizing 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole must be executed as a self-validating system. The following step-by-step methodology ensures both operator safety and high-yield radical transfer.
Step-by-Step Fluoroalkylation Methodology:
Inert Atmosphere Preparation: Purge all reaction vessels on a Schlenk line with Argon. Causality: Ambient oxygen acts as a potent radical scavenger, prematurely quenching the tetrafluoroethyl radical and drastically reducing reaction yields.
Reagent Transfer: Weigh the benzimidazole reagent inside a glovebox or under a localized inert cone. Transfer to the reaction flask using PTFE-lined spatulas. Causality: Trace moisture can lead to premature hydrolysis of the halogenated chain. PTFE prevents the degradation that fluorinated compounds can cause to standard labware.
Radical Initiation: Dissolve the reagent in a degassed solvent (e.g., MeCN) alongside your substrate and photocatalyst. Irradiate with blue LEDs (440-450 nm) at ambient temperature. Causality: Photoredox catalysis provides controlled energy input, preventing the thermal runaway that could trigger catastrophic HF/HBr release.
Reaction Quenching: Once complete (monitored via LC-MS), quench the reaction by slowly adding a saturated aqueous solution of Sodium Thiosulfate (Na2S2O3) and Sodium Bicarbonate (NaHCO3). Causality: Na2S2O3 reduces any unreacted electrophilic halogen species, while NaHCO3 neutralizes acidic byproducts, stabilizing the system for safe aqueous extraction.
When handling precursors capable of generating hydrofluoric acid, emergency response protocols must be proactive, not reactive.
Spill Response:
Containment: Evacuate the immediate area. Cover the spill with an inert, inorganic absorbent (e.g., vermiculite or sand).
Restriction: Never use combustible materials like sawdust, as halogenated radical precursors can react exothermically with organics.
HF/HBr Exposure Protocol (Critical):
Skin Contact: Immediately flush the area with copious amounts of water for 5 minutes.
Medical Intervention: Generously apply 2.5% Calcium Gluconate gel to the affected area while wearing fresh Viton gloves. Massage continuously until medical help arrives.
Causality: Fluoride ions penetrate deep into tissue, causing severe bone necrosis and systemic hypocalcemia. Calcium gluconate provides a sacrificial source of Ca²⁺, binding the F⁻ ions to form insoluble, harmless calcium fluoride (CaF₂).
Disposal Plan:
Collect all reaction waste, including aqueous washes, into clearly labeled "Halogenated Organic Waste" containers. Due to the PFAS-like nature of the tetrafluoroethyl group[3], this waste must be segregated from strong acids, bases, and non-halogenated solvents, and sent for high-temperature commercial incineration to ensure complete destruction of the C-F bonds.
Fig 2. Logical relationship between thermal decomposition hazards and required mitigation strategies.
References
Benzimidazolyltetrafluorobromoethane (CAS: 900534-72-7) Product Data. CF Plus Chemicals. Available at: [Link]
Novel fluorinated chemical space …simply delivered. CF Plus Chemicals Catalog & Technology Spotlight. Available at: [Link]
CRITICAL REVIEW: Sulfinatodehalogenation and fluoroalkylation. Chemical Society Reviews (2012). Available at: [Link]
Current Challenges in Monitoring Low Contaminant Levels of Per- and Polyfluoroalkyl Substances in Water Matrices in the Field. NIH / PMC (2022). Available at:[Link]